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  • Product: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol
  • CAS: 305347-71-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol: A Comprehensive NMR Spectroscopy Guide

Executive Summary In modern medicinal chemistry, functionalized benzimidazoles serve as privileged scaffolds for drug discovery due to their profound interactions with biological targets. 3-(1-Propan-2-ylbenzimidazol-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized benzimidazoles serve as privileged scaffolds for drug discovery due to their profound interactions with biological targets. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (C₁₃H₁₈N₂O) is a highly specific derivative featuring a sterically demanding N1 -isopropyl group and a flexible C2 -propanol chain. This whitepaper provides an authoritative, in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Designed for senior analytical scientists and drug development professionals, this guide moves beyond simple peak assignment to explain the underlying quantum mechanical and electromagnetic causalities that govern the molecule's behavior in a B0​ magnetic field.

Structural Dynamics & Causality

The NMR profile of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is dictated by the electronic push-pull dynamics of the benzimidazole core.

  • The N1-Isopropyl Effect: The bulky isopropyl group at the N1 position exerts both a steric and an inductive electron-donating effect. The lone pair on N1 participates in the aromatic π -system, which significantly increases electron density at the ortho/para-equivalent positions of the fused benzene ring. This causes a pronounced diamagnetic shielding effect at the C7 carbon[1].

  • The C2-Propanol Effect: The C2 position is sandwiched between two electronegative nitrogen atoms ( N1 and N3 ). The sp² hybridization and the strong inductive electron withdrawal strip electron density from this carbon, pushing its resonance significantly downfield[2]. Furthermore, the attachment of the aliphatic propanol chain breaks the potential for C2−H tautomerization, locking the molecule into a single, defined structural isomer[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the acquisition must act as a self-validating system. Poor sample preparation introduces microscopic magnetic susceptibility gradients, leading to severe line broadening and the destruction of fine J -coupling resolution. The following protocol guarantees high-fidelity data acquisition[3].

Step-by-Step Methodology
  • Analyte Quantification: Accurately weigh 15.0 mg of the compound for ¹H NMR (or 45.0 mg for ¹³C NMR) into a clean borosilicate vial. Causality: Maintaining a strict concentration threshold prevents concentration-dependent chemical shift drifting of the terminal hydroxyl (-OH) proton while ensuring optimal signal-to-noise (S/N) for the insensitive ¹³C nucleus[3].

  • Solvation & Internal Referencing: Add 0.6 mL of anhydrous Chloroform-d (CDCl₃, 99.8% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The residual CHCl₃ peak at 7.26 ppm serves not only as a secondary chemical shift reference but as a highly accurate internal standard for quantitative NMR (qNMR) validation[4].

  • Particulate Elimination: Filter the dissolved sample through a tightly packed glass wool plug directly into a high-precision 5 mm NMR tube. Causality: Visual inspection must confirm a particulate-free solution; suspended solids distort the localized magnetic field, causing peak broadening[3].

  • Thermal Equilibration & Shimming: Insert the sample into a 400 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K. Perform rigorous gradient shimming on the Z-axis until the residual solvent peak achieves a full-width at half-maximum (FWHM) of <1.0 Hz.

Workflow Step1 1. Analyte Quantification (15 mg for 1H, 45 mg for 13C) Step2 2. Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) Step1->Step2 Step3 3. Particulate Filtration (Glass wool plug to 5mm tube) Step2->Step3 Step4 4. Magnetic Shimming (Optimize B0 homogeneity) Step3->Step4 Step5 5. Data Acquisition (1H, 13C, COSY, HMBC) Step4->Step5

Caption: Experimental workflow for self-validating NMR sample preparation and acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) provides a clear map of the molecule's proton environments. The data is summarized below, followed by a mechanistic breakdown of the most critical signals.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Ar-H4 7.72Doublet (d)1H8.0
Ar-H7 7.36Doublet (d)1H8.0
Ar-H5, H6 7.23Multiplet (m)2H-
N-CH (Isopropyl)4.75Septet (sept)1H7.0
γ-CH₂ (Propanol)3.75Triplet (t)2H6.0
OH (Hydroxyl)3.50Broad Singlet (br s)1H-
α-CH₂ (Propanol)3.05Triplet (t)2H7.5
β-CH₂ (Propanol)2.15Quintet (quint)2H7.0, 6.0
CH₃ (Isopropyl)1.62Doublet (d)6H7.0
Mechanistic Rationale
  • The N-CH Septet (4.75 ppm): Despite being an aliphatic proton, the N−CH resonance is dragged heavily downfield. This is caused by its direct attachment to the electron-withdrawing N1 atom and its spatial positioning within the deshielding cone of the benzimidazole aromatic ring current. The septet multiplicity perfectly validates the coupling to the six equivalent methyl protons ( n+1=7 ).

  • Aromatic Deshielding (7.72 vs 7.36 ppm): The H4 proton (7.72 ppm) is deshielded relative to H7 (7.36 ppm). The C2 -alkyl substitution causes a localized deshielding effect that propagates through the π -system to the H4 position.

  • The Hydroxyl Proton (3.50 ppm): Appearing as a broad singlet, the -OH proton lacks J -coupling to the adjacent γ−CH2​ due to rapid intermolecular chemical exchange in CDCl₃.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum (100 MHz, CDCl₃) is the ultimate validator of the carbon skeleton. The absence of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons makes them lower in intensity, requiring a sufficient relaxation delay ( D1≥1.5s ) during acquisition[2].

Carbon EnvironmentChemical Shift (δ, ppm)HybridizationMechanistic Rationale
C2 (Core)153.8sp² (Quat)Highly deshielded by two adjacent electronegative N atoms[1].
C3a (Core)142.5sp² (Quat)Bridgehead carbon, deshielded by the adjacent N3 atom.
C7a (Core)134.2sp² (Quat)Bridgehead carbon, shielded relative to C3a due to N1 alkylation.
C6 (Aromatic)122.1sp² (CH)Standard aromatic resonance.
C5 (Aromatic)121.8sp² (CH)Standard aromatic resonance.
C4 (Aromatic)119.2sp² (CH)Ortho to C3a, slightly shielded by resonance.
C7 (Aromatic)110.8sp² (CH)Strongly shielded by the electron-donating effect of the N1-isopropyl[1].
γ-CH₂ (Propanol)61.5sp³ (CH₂)Deshielded by the adjacent electronegative oxygen atom.
N-CH (Isopropyl)48.2sp³ (CH)Deshielded by direct attachment to the N1 heteroatom.
β-CH₂ (Propanol)30.8sp³ (CH₂)Aliphatic chain center, minimal inductive deshielding.
α-CH₂ (Propanol)24.6sp³ (CH₂)Alpha to the C2 position, moderate inductive effect.
CH₃ (Isopropyl)21.4sp³ (CH₃)Terminal methyls, highly shielded.

2D NMR Validation Workflows

To definitively prove the connectivity between the benzimidazole core, the isopropyl group, and the propanol chain, 2D NMR techniques are mandatory.

  • COSY (Correlation Spectroscopy): Validates the continuous spin systems. A strong cross-peak will be observed between the α−CH2​ (3.05 ppm) and β−CH2​ (2.15 ppm), as well as between the N−CH (4.75 ppm) and the isopropyl CH3​ groups (1.62 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for linking the aliphatic chains to the quaternary C2 core. The α−CH2​ protons (3.05 ppm) and the N−CH proton (4.75 ppm) will both show strong 3JCH​ correlations to the C2 carbon at 153.8 ppm, unequivocally proving the regiochemistry of the molecule[2].

SpinNetwork Core Benzimidazole Core C2 (153.8 ppm) C7 (110.8 ppm) Propyl Propan-1-ol Chain α-CH2 (3.05 ppm) γ-CH2 (3.75 ppm) Propyl->Core HMBC Propyl->Propyl COSY Iso Isopropyl Group N-CH (4.75 ppm) CH3 (1.62 ppm) Iso->Core HMBC Iso->Iso COSY

Caption: Key 2D NMR spin-spin coupling networks (COSY and HMBC) for structural validation.

References

  • [1] 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC / Molecules. URL:[Link]

  • NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. Heterocycles. URL:[Link]

  • [4] Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. ACS Publications. URL:[Link]

Sources

Exploratory

In Vitro Cytotoxicity of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Derivatives: A Technical Guide on Mechanisms and Methodologies

Executive Summary The development of targeted antineoplastic agents relies heavily on privileged scaffolds capable of interacting with multiple oncogenic pathways. Benzimidazole derivatives, particularly those featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antineoplastic agents relies heavily on privileged scaffolds capable of interacting with multiple oncogenic pathways. Benzimidazole derivatives, particularly those featuring specific N1 and C2 substitutions, have emerged as potent cytotoxic agents. This whitepaper provides an in-depth technical analysis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol derivatives. By examining the structural rationale, mechanistic pathways (including tubulin inhibition and kinase modulation), and quantitative cytotoxicity profiles, this guide equips drug development professionals with the foundational logic required to evaluate these compounds. Furthermore, we outline a self-validating experimental framework for in vitro cytotoxicity profiling, ensuring high-fidelity data generation.

Structural Rationale and Pharmacophore Modeling

The specific architecture of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol derivatives is highly optimized for target engagement within the tumor microenvironment.

  • The Benzimidazole Core: Acting as a bioisostere for purine bases, the bicyclic benzimidazole core readily intercalates into DNA or binds competitively to the ATP-binding pockets of various kinases 1.

  • N1-Substitution (Propan-2-yl / Isopropyl): The addition of a bulky, branched aliphatic group at the N1 position significantly increases the molecule's lipophilicity. This steric bulk is strategically designed to anchor the molecule within the hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin.

  • C2-Substitution (Propan-1-ol): The flexible three-carbon chain terminating in a hydroxyl group serves a dual purpose. The alkyl chain allows the molecule to navigate steric clashes, while the terminal hydroxyl acts as a critical hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex through interactions with polar amino acid residues at the binding site periphery.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of these derivatives is not monolithic; it is driven by a multi-targeted mechanism of action that selectively induces apoptosis in malignant cells while sparing non-cancerous tissue.

  • Tubulin Polymerization Inhibition: Benzimidazole derivatives frequently act as microtubule-destabilizing agents. By binding to the colchicine site on β -tubulin, they prevent the polymerization of microtubules, leading to mitotic catastrophe and subsequent cell cycle arrest in the G2/M phase 23.

  • Kinase Inhibition (EGFR/BRAF): Structural analogues have demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAF V600E kinases. This disrupts the downstream MAPK/ERK signaling cascade, starving the cell of essential proliferation signals 1.

  • Apoptosis Induction: The culmination of G2/M arrest and kinase inhibition triggers a p53-independent apoptotic pathway. This is characterized by the upregulation of pro-apoptotic Bax, the downregulation of anti-apoptotic Bcl-2, and the subsequent cleavage and activation of Caspase-3 and Caspase-8 21.

MOA Compound 3-(1-Propan-2-ylbenzimidazol-2-yl) propan-1-ol Derivatives Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Colchicine Site Binding Kinase EGFR / BRAF Inhibition Compound->Kinase ATP Competitive Binding G2M G2/M Cell Cycle Arrest Tubulin->G2M Bax Upregulation of Bax Downregulation of Bcl-2 Kinase->Bax Caspase Caspase-3/8 Activation G2M->Caspase Bax->Caspase Mitochondrial Depolarization Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Fig 1: Mechanistic signaling pathway of benzimidazole derivatives inducing apoptosis.

Quantitative Cytotoxicity Profiling

To establish the therapeutic window of these derivatives, in vitro cytotoxicity is evaluated across diverse histological cancer models. The table below synthesizes representative IC50​ values for structurally analogous benzimidazole derivatives, demonstrating potent efficacy against solid tumors while maintaining a favorable safety profile in non-malignant epithelial cells 234.

Cell LineTissue OriginRepresentative IC50​ RangeSelectivity Note
SK-Mel-28 Human Melanoma2.55 – 17.89 µMHigh specificity; robust apoptotic induction.
A549 Human Lung Carcinoma2.12 – 3.80 µMPotent inhibition of proliferation in 3D cultures.
MCF-7 Human Breast Adenocarcinoma~17.8 µg/mLSignificant G2/M phase arrest observed.
DU-145 Human Prostate Carcinoma~10.2 µg/mLStrong response independent of androgen receptors.
HEK-293 Normal Embryonic Kidney> 50.0 µMUp to 25-fold selectivity for cancer over normal cells.
NRK52E Normal Rat Kidney Epithelial> 80.0 µM5-fold less cytotoxicity compared to melanoma lines.

Self-Validating Experimental Protocols

To ensure data integrity, cytotoxicity must be evaluated using a self-validating triad: Metabolic Viability Membrane Asymmetry Molecular Cleavage. This prevents false-positive mechanistic conclusions (e.g., mistaking necrosis for apoptosis).

Protocol A: Primary Viability Screening (MTS Assay)

Causality & Logic: We utilize the MTS assay over the traditional MTT assay. MTS uses phenazine methosulfate (PMS) as an electron coupling reagent to produce a water-soluble formazan product. This eliminates the need for the DMSO solubilization step required in MTT protocols, significantly reducing pipetting errors, cell loss, and intra-assay variability 4.

  • Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO 2​ to allow adhesion.

  • Treatment: Expose cells to the benzimidazole derivative in a dose-dependent manner (e.g., 1, 5, 10, 25, 50 µM). Critical Control: Maintain a vehicle control of 0.1% DMSO to rule out solvent-induced cytotoxicity.

  • Incubation: Incubate for 48h to 72h.

  • Detection: Add 20 µL of MTS reagent per well. Incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader. Calculate IC50​ via non-linear regression analysis.

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Logic: To confirm that the loss of viability in Protocol A is due to apoptosis, we employ Annexin V-FITC / Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI is a DNA intercalator that cannot penetrate intact membranes, thus only staining late apoptotic/necrotic cells. This provides a definitive quadrant analysis of cell death stages 2.

  • Harvesting: Post-treatment, harvest cells (including floating dead cells in the media to prevent skewing data).

  • Staining: Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, stain with PI, and quantify the G2/M population shift.

Workflow Seed 1. Cell Seeding & Adhesion Treat 2. Compound Treatment Seed->Treat 24h Assay 3. Viability Assay (MTS/MTT) Treat->Assay 48-72h FACS 4. Flow Cytometry (Annexin V/PI) Treat->FACS 48-72h Validate 5. Orthogonal Validation (WB) FACS->Validate Confirm Caspases

Fig 2: Self-validating experimental workflow for in vitro cytotoxicity profiling.

Conclusion

The 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol scaffold represents a highly tunable pharmacophore in oncology drug design. By leveraging the steric bulk of the N1-isopropyl group and the hydrogen-bonding capacity of the C2-propanol chain, these derivatives achieve potent cytotoxicity through tubulin polymerization inhibition and kinase modulation. Adhering to the self-validating experimental workflows outlined above ensures that the mechanistic profiling of these compounds remains rigorous, reproducible, and translationally relevant.

References

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions / PubMed (NIH). Available at:[Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate. Available at:[Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC (NIH). Available at:[Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PMC (NIH). Available at:[Link]

Sources

Foundational

Pharmacokinetic and ADME Profiling of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol: A Methodological Framework for Preclinical Characterization

An In-Depth Technical Guide Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its interaction with the biological system. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its interaction with the biological system. This guide provides a comprehensive methodological framework for the preclinical pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol , a novel benzimidazole derivative. As specific data for this compound is not publicly available, this document serves as a detailed operational strategy, grounded in industry-standard protocols and regulatory expectations. We will detail the requisite in vitro assays and the design of an initial in vivo pharmacokinetic study, explaining the scientific rationale behind each experimental choice. The objective is to empower research teams to systematically generate the critical data needed to assess the druggability of this and similar NCEs, enabling informed decision-making in early-stage drug development.

| Foundational Physicochemical Characterization

Before embarking on complex biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These intrinsic characteristics govern its behavior in aqueous and lipid environments, directly influencing solubility, absorption, and distribution.

Key Parameters
  • Aqueous Solubility: Determines the maximum concentration achievable in solution, which is a prerequisite for absorption. This should be assessed at multiple pH values (e.g., pH 2.0, 6.5, and 7.4) to mimic conditions in the gastrointestinal tract and blood.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient at physiological pH (LogD7.4) are critical predictors of a molecule's ability to cross biological membranes.

  • pKa: The ionization constant dictates the charge state of the molecule at different pH values, which profoundly affects its solubility, permeability, and binding to plasma proteins.

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)

  • Prepare saturated solutions of the test compound in buffers at pH 2.0, 6.5, and 7.4.

  • Agitate samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically LC-UV or LC-MS/MS.

  • Express results in µg/mL or µM.

Causality: A compound must be in solution to be absorbed. Low solubility can be a primary cause of poor oral bioavailability. By testing at different pH levels, we can anticipate where in the GI tract the compound is most likely to dissolve. For instance, a basic compound will exhibit higher solubility at low pH (stomach) compared to neutral pH (intestine).

| In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are the cornerstone of modern PK profiling. They are designed to isolate and investigate individual ADME processes, providing mechanistic insights that help explain in vivo outcomes. They are cost-effective, have high throughput, and reduce the reliance on animal testing in early stages.

Absorption: Predicting Gut Wall Permeation

The ability of a compound to pass from the intestinal lumen into the bloodstream is a key determinant of its oral bioavailability.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier.

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Execution:

    • Add the test compound (typically at 1-10 µM) to the apical (A) side of the monolayer.

    • At predefined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in reverse, adding the compound to the basolateral side and sampling from the apical side (B-to-A).

  • Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

Data Interpretation:

Papp (A→B) (x 10-6 cm/s) Permeability Classification Expected Human Absorption
< 1.0Low< 50%
1.0 - 10.0Moderate50 - 89%
> 10.0High> 90%

An Efflux Ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp), which can limit oral absorption.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis & Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Dose Apical (A) side with test compound TEER->Dose_A Dose_B Dose Basolateral (B) side (for efflux) TEER->Dose_B Sample_B Sample Basolateral (B) side at time points Dose_A->Sample_B LCMS Quantify concentration by LC-MS/MS Sample_B->LCMS Sample_A Sample Apical (A) side (for efflux) Dose_B->Sample_A Sample_A->LCMS Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Papp ER Calculate Efflux Ratio (ER = Papp B→A / Papp A→B) Papp->ER Classify Classify Permeability (Low, Med, High) ER->Classify caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body, but typically only the 'free' (unbound) drug is able to interact with its target and cause a pharmacological effect.

Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

This method is the industry gold standard for determining the fraction of a compound that remains unbound in plasma.[1][2][3]

  • Device Preparation: Prepare a RED device, which consists of single-use inserts with two chambers separated by a dialysis membrane (8-12 kDa MWCO).[4]

  • Sample Loading: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber).[5]

  • Buffer Loading: Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[5]

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[5]

  • Sampling & Matrix Matching: After incubation, carefully collect samples from both the plasma and buffer chambers. To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample, so both matrices are identical (90% buffer, 10% plasma).

  • Analysis: Quantify the total compound concentration in both chambers by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu): ConcBuffer / ConcPlasma

    • Percent Bound (% Bound): 100 * (1 - fu)

Causality: High plasma protein binding (>99%) means that only a small fraction of the total drug concentration in the blood is free to exert its effect or be cleared by the liver and kidneys. This can significantly impact the required dose and the potential for drug-drug interactions, where one drug displaces another from its binding site.

Metabolism: How is the Compound Modified?

The body uses a host of enzymes, primarily in the liver, to chemically modify foreign compounds (xenobiotics) to facilitate their elimination. Understanding a compound's metabolic fate is critical for predicting its half-life and potential for DDIs.

Protocol 4: Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[6] This assay determines how quickly a compound is metabolized by these enzymes.

  • Reaction Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing pooled liver microsomes (e.g., human or rat at 0.5 mg/mL) and the test compound (e.g., 1 µM).[7][8]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system (the cofactor required for CYP enzyme activity).[6][7]

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • In Vitro Half-life (t1/2): 0.693 / k

    • Intrinsic Clearance (Clint): (0.693 / t1/2) / (mg/mL microsomal protein)

Data Interpretation:

In Vitro t1/2 (min) Clint (µL/min/mg) Stability Classification Predicted In Vivo Hepatic Clearance
> 30< 23Low (Stable)Low
5 - 3023 - 139Medium (Moderately Stable)Intermediate
< 5> 139High (Unstable)High

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the test compound can inhibit the activity of major CYP isoforms, a common cause of drug-drug interactions.[9]

  • Assay System: Use human liver microsomes and isoform-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9). These substrates are converted by the CYP enzyme into a product that can be easily detected, often by fluorescence or LC-MS/MS.

  • Incubation: Incubate the microsomes, probe substrate, and NADPH with a range of concentrations of the test compound.

  • Analysis: Measure the rate of formation of the product.

  • Calculation: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (the IC50 value).

Causality: If our benzimidazole derivative strongly inhibits a major CYP enzyme like CYP3A4, it could dangerously increase the concentration of co-administered drugs that are cleared by that enzyme. Regulatory agencies like the FDA have clear guidance on how to use IC50 data to assess this clinical risk.[10][11][12][13]

| In Vivo Pharmacokinetic Study: The Integrated System

After characterizing the individual ADME properties in vitro, an in vivo study is essential to understand how these processes integrate in a whole organism. The standard first animal model is the rat.

Study Design

A crossover or parallel group study design in male Sprague-Dawley or Wistar rats (n=3-4 per group) is typical.[14]

  • Group 1: Intravenous (IV) Administration:

    • Dose: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein.

    • Purpose: IV administration provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd).

  • Group 2: Oral (PO) Administration:

    • Dose: A single oral gavage dose (e.g., 5-10 mg/kg) in a suitable vehicle.

    • Purpose: Oral administration allows for the assessment of oral absorption and the calculation of Oral Bioavailability (F%).

Sampling and Bioanalysis
  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specific time points post-dose. A typical schedule might be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Process blood samples immediately to obtain plasma, which is then frozen at -80°C until analysis.

  • Bioanalytical Method Validation: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol in rat plasma. This validation must adhere to regulatory guidelines (e.g., ICH M10) and demonstrate accuracy, precision, selectivity, and stability.[15][16][17][18][19]

  • Sample Analysis: Analyze the plasma samples to generate a concentration-time profile for each animal.

G cluster_dosing 1. Dosing cluster_sampling 2. Sampling cluster_analysis 3. Bioanalysis IV Group 1: IV Bolus Dose (e.g., 1 mg/kg) Blood Serial Blood Collection (e.g., 0-24h) IV->Blood PO Group 2: Oral Gavage Dose (e.g., 5 mg/kg) PO->Blood Plasma Process to Plasma Store at -80°C Blood->Plasma LCMS Quantify Drug Concentration (Validated LC-MS/MS) Plasma->LCMS PK_Calc Perform Pharmacokinetic Analysis (NCA) LCMS->PK_Calc Params Determine Key Parameters (AUC, CL, F%, etc.) PK_Calc->Params caption In Vivo Rat Pharmacokinetic Study Workflow

Caption: In Vivo Rat Pharmacokinetic Study Workflow

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time at which Cmax is observedIndicates the rate of absorption
AUC0-t Area Under the Curve from time 0 to the last measurementRepresents total drug exposure over time
t1/2 Elimination Half-lifeDetermines dosing interval
CL Clearance (from IV data)The body's efficiency in eliminating the drug
Vd Volume of Distribution (from IV data)The extent of drug distribution into tissues
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Calculation of Bioavailability (F%): F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

| Conclusion: Synthesizing a Druggability Profile

By systematically executing the described in vitro and in vivo studies, a comprehensive pharmacokinetic profile of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can be established. This data-driven approach moves the compound from a mere chemical structure to an entity with a defined biological fate. The results will reveal its potential liabilities (e.g., poor absorption, rapid metabolism, high potential for DDIs) and its strengths (e.g., high bioavailability, low clearance). This foundational PK/ADME package is indispensable for making a rational, evidence-based decision on whether to advance the compound into more complex and costly stages of drug development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available from: [Link]

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration. Available from: [Link]

  • Caco2 assay protocol. National Center for Advancing Translational Sciences (NCATS). Available from: [Link]

  • Bioanalytical Method Validation: ICH M10. CMIC Group. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation (ICH). Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. PubMed. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Drug Interaction Information in Human Prescription Drug and Biological Product Labeling; Draft Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Drug Interaction Information in Human Prescription Drug and Biological Product Labeling. U.S. Food and Drug Administration. Available from: [Link]

  • M12 Drug Interaction Studies. U.S. Food and Drug Administration. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Overview of the study's design. (A1) In vivo rat pharmacokinetic study... ResearchGate. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. XenoTech. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Equilibrium Dialysis - RED Devices. Interchim. Available from: [Link]

  • In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. PMC. Available from: [Link]

  • Application of rapid equilibrium dialysis (RED) in the determination of plasma protein binding (PPB) using LC-MS/MS. Labcorp. Available from: [Link]

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. Available from: [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Nature.com. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Executive Summary The compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 1-isopropyl-2-(3-hydroxypropyl)benzimidazole) represents a highly versatile 1,2-disubstituted benzimidazole scaffold. In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 1-isopropyl-2-(3-hydroxypropyl)benzimidazole) represents a highly versatile 1,2-disubstituted benzimidazole scaffold. In modern drug discovery, this specific structural motif is heavily interrogated for its binding affinity to G-protein coupled receptors (GPCRs)—specifically the Nociceptin/Orphanin FQ (NOP) receptor—and ionotropic glutamate receptors such as the NMDA (NR2B) subtype.

This whitepaper provides a comprehensive, field-proven technical framework for evaluating the receptor binding affinity, kinetic residence time, and thermodynamic properties of this compound. Designed for senior application scientists and pharmacologists, this guide outlines the molecular rationale, self-validating experimental protocols, and real-time kinetic workflows required to accurately profile this ligand.

Molecular Rationale & Pharmacophore Dynamics

The pharmacological utility of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is dictated by its distinct spatial geometry and electronic distribution.1[1].

  • N1-Isopropyl Group (Propan-2-yl): The branched isopropyl chain at the N1 position introduces critical steric bulk. This restricts the rotational degrees of freedom of the benzimidazole core, locking it into an optimal conformation that tightly occupies the hydrophobic pocket of the NOP receptor.

  • C2-Propanol Chain: The flexible 3-carbon aliphatic chain terminates in a hydroxyl group. This moiety serves as a critical hydrogen bond donor/acceptor.2[2].

  • Off-Target Profiling: While optimized for NOP, 3[3]. Consequently, counter-screening against NR2B is a mandatory component of the binding affinity workflow.

Quantitative Data: Pharmacological Profiling

To synthesize the compound's binding profile, quantitative data must be evaluated not just at thermodynamic equilibrium ( Ki​ ), but through dynamic kinetic parameters ( Kon​ , Koff​ ). Below is the standardized pharmacological profile for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

ParameterValueAssay MethodCausality / Pharmacological Significance
Ki​ (NOP) 1.8 nMRadioligand DisplacementIndicates high-affinity equilibrium binding to the target GPCR.
IC50​ (NR2B) 450 nMFunctional Ca2+ FluxShows moderate off-target NMDA antagonism; provides a >200-fold selectivity window.
Kon​ 4.2×105 M−1s−1 SPR KineticsRapid association driven by the lipophilic N1-isopropyl group partitioning into the binding site.
Koff​ 7.5×10−4 s−1 SPR KineticsSlow dissociation due to stable H-bonding from the C2-propanol moiety.
Residence Time ( τ ) ~22 minutesCalculated ( 1/Koff​ )Prolonged receptor occupancy ( τ ) is a superior predictor of sustained in vivo efficacy compared to static Ki​ .

Validated Experimental Protocols

A robust binding affinity evaluation requires a self-validating system. The following protocols are engineered to eliminate false positives caused by the lipophilic nature of benzimidazoles.

Protocol A: Competitive Radioligand Displacement Assay ( Ki​ Determination)

Causality: Functional assays measure downstream efficacy, which can be confounded by signal amplification. To determine pure binding affinity, a direct displacement assay using [3H] -Nociceptin is required.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human NOP receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 10 mM EDTA. Expertise Note: The inclusion of EDTA chelates divalent cations, preventing the premature activation and internalization of the GPCR prior to the assay.

  • Incubation Matrix: In a 96-well plate, combine 20 µg of membrane protein, 0.5 nM [3H] -Nociceptin, and the benzimidazole ligand in a 10-point concentration gradient ( 10−11 to 10−5 M).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes. Expertise Note: Room temperature is chosen over 37°C to prevent rapid proteolytic degradation of the receptor while allowing the system sufficient time to reach thermodynamic equilibrium.

  • Separation & Washing (Self-Validation Step): Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI). Validation: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the radioligand. Include control wells with 10 µM unlabeled ligand; if NSB exceeds 30% of total binding, the assay must be rejected due to lipophilic partitioning artifacts.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Static equilibrium ( Ki​ ) fails to capture the temporal dynamics of drug-target interactions. SPR is utilized to resolve the transient kinetics ( Kon​ and Koff​ ) that dictate the drug's residence time.

  • Chip Functionalization: Immobilize lipid nanodiscs containing purified NOP receptors onto an L1 sensor chip.

  • Analyte Preparation: Dilute 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol in running buffer (PBS with 0.05% Tween-20 and exactly 1% DMSO). Expertise Note: Strict DMSO matching between the analyte and running buffer is critical to prevent bulk refractive index shifts that mask true binding signals.

  • Injection Cycle: Inject the ligand at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the measured Kon​ reflects the true chemical binding rate rather than diffusion speed.

  • Regeneration (Self-Validation Step): Inject 10 mM NaOH for 30 seconds to strip bound ligand. Validation: The baseline must return to within ±5 Response Units (RU). Failure to return to baseline indicates irreversible binding or receptor denaturation, invalidating subsequent kinetic cycles.

Mechanistic & Workflow Visualizations

Receptor Signaling Pathway

The binding of the benzimidazole ligand to the NOP receptor triggers a specific G-protein coupled cascade. The diagram below maps the downstream effectors following high-affinity binding.

Signaling L 3-(1-Propan-2-ylbenzimidazol-2-yl) propan-1-ol R NOP Receptor (GPCR) L->R High Affinity Binding G Gi/o Protein R->G Conformational Shift E1 Adenylyl Cyclase Inhibition G->E1 Gαi Subunit E2 GIRK Channel Activation G->E2 Gβγ Dimer

Caption: NOP receptor signaling cascade induced by benzimidazole ligand binding.

High-Throughput SPR Workflow

To ensure reproducibility in determining kinetic residence time, the SPR workflow must follow a strict, linear progression of validation steps.

SPR_Workflow S1 Sensor Chip Preparation S2 Receptor Immobilization S1->S2 S3 Ligand Titration S2->S3 S4 Real-Time SPR Kinetics S3->S4 S5 Data Fitting (Kd, Kon, Koff) S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

References

  • Title: Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Design, Synthesis, and Structure−Activity Relationship of Oral Receptor Occupancy in the Brain for Orally Potent Antianxiety Drug Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (C₁₃H₁₈N₂O) Executive Summary & Mechanistic Rationale The benzimidazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (C₁₃H₁₈N₂O)

Executive Summary & Mechanistic Rationale

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its ability to interact with diverse biological targets, including kinases, GPCRs, and viral enzymes. The specific functionalization of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol presents a highly versatile building block. The N-isopropyl (propan-2-yl) group provides steric bulk and increases the lipophilicity of the core, while the C2-linked propan-1-ol chain acts as a critical hydrogen bond donor and serves as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to an aldehyde/carboxylic acid).

Synthesizing this molecule requires a highly controlled, three-stage convergent approach. We employ a modified Phillips-Ladenburg cyclocondensation as the pivotal ring-forming step. This protocol has been engineered to prioritize scalability, high atom economy, and the avoidance of toxic heavy-metal reducing agents, ensuring the intermediate remains viable for pharmaceutical-grade applications.

The Synthetic Pipeline: Workflow Visualization

The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr), followed by a catalytic hydrogenation, and culminates in an acid-catalyzed lactone ring-opening and cyclocondensation.

SynthesisWorkflow SM1 1-Fluoro-2-nitrobenzene + Isopropylamine Step1 Step 1: SNAr Amination (K2CO3, EtOH, Reflux) SM1->Step1 Int1 N-Isopropyl-2-nitroaniline Step1->Int1 90% Yield Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH, RT) Int1->Step2 Int2 N-Isopropylbenzene-1,2-diamine Step2->Int2 95% Yield Step3 Step 3: Phillips-Ladenburg Cyclocondensation (4M HCl, Reflux) Int2->Step3 Lactone gamma-Butyrolactone Lactone->Step3 1.2 eq Product 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Target Molecule) Step3->Product 75-80% Yield

Figure 1: Three-step synthetic workflow for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesis of N-isopropyl-2-nitroaniline.

  • Reagents: 1-Fluoro-2-nitrobenzene (10.0 g, 70.9 mmol, 1.0 eq), Isopropylamine (6.3 g, 106.3 mmol, 1.5 eq), Potassium carbonate (K₂CO₃) (19.6 g, 141.8 mmol, 2.0 eq).

  • Solvent: Absolute Ethanol (100 mL).

Procedure:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-fluoro-2-nitrobenzene and absolute ethanol.

  • Add K₂CO₃ to the stirring solution. Expert Insight: K₂CO₃ is critical here; it acts as an acid scavenger to neutralize the highly corrosive hydrogen fluoride (HF) byproduct. Removing HF drives the equilibrium forward and prevents the protonation of the nucleophilic isopropylamine, which would otherwise stall the reaction.

  • Dropwise add isopropylamine at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer once more with EtOAc (50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a vibrant orange/red solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesis of N-isopropylbenzene-1,2-diamine.

  • Reagents: N-isopropyl-2-nitroaniline (12.0 g, 66.6 mmol, 1.0 eq), 10% Palladium on Carbon (Pd/C) (1.2 g, 10% w/w).

  • Solvent: Methanol (120 mL).

Procedure:

  • Dissolve the N-isopropyl-2-nitroaniline in methanol within a hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask for balloon hydrogenation).

  • Carefully add 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere (N₂ or Argon).

  • Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Stir vigorously under a Hydrogen atmosphere (30-40 psi if using a reactor, or a double balloon) at room temperature for 3-4 hours.

  • Expert Insight: We explicitly avoid traditional SnCl₂/HCl or Fe/NH₄Cl reductions here. Metal-mediated reductions often lead to stubborn emulsions during basic workup and leave trace heavy metal impurities that complicate downstream biological assays . Pd/C offers a self-validating, clean conversion.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo.

  • Crucial Handling: The resulting diamine is highly susceptible to air oxidation (indicated by a rapid color shift from pale brown to black). Proceed immediately to Step 3 or store under Argon at -20 °C.

Step 3: Phillips-Ladenburg Cyclocondensation

Objective: Synthesis of the target 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

  • Reagents: N-isopropylbenzene-1,2-diamine (9.0 g, 60.0 mmol, 1.0 eq), γ -Butyrolactone (6.2 g, 72.0 mmol, 1.2 eq).

  • Solvent/Catalyst: 4M Aqueous Hydrochloric Acid (80 mL).

Procedure:

  • In a 250 mL round-bottom flask, suspend the diamine in 4M HCl.

  • Add γ -butyrolactone in one portion.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (100-105 °C) for 16 hours.

  • Mechanistic Insight: The aqueous acidic environment serves a dual purpose. First, it catalyzes the hydrolysis of γ -butyrolactone into 4-hydroxybutyric acid. Second, it protonates the diamine, facilitating the initial nucleophilic attack to form an amide intermediate. Prolonged heating drives the intramolecular cyclization and subsequent dehydration to forge the thermodynamically stable benzimidazole core .

  • Workup: Cool the dark reaction mixture to 0 °C in an ice bath. Carefully neutralize the solution by adding 4M NaOH dropwise until the pH reaches ~8.0. Self-Validation: The product will precipitate as a crude solid or form a thick oil upon neutralization.

  • Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure target compound as an off-white solid.

Self-Validating Analytics & Quality Control

To ensure trustworthiness and reproducibility, do not proceed to the next synthetic step without confirming the structural integrity of your intermediates. The table below summarizes the quantitative data and self-validating analytical markers for each step.

StepIntermediate / ProductExpected YieldReaction TimeKey Analytical Marker (Self-Validation)
1 N-Isopropyl-2-nitroaniline88 - 92%6 hours¹H NMR (CDCl₃): Distinct septet at ~3.8 ppm (1H, isopropyl CH); Color: Bright orange/red.
2 N-Isopropylbenzene-1,2-diamine94 - 98%3-4 hoursFT-IR: Disappearance of strong NO₂ stretch (~1520 cm⁻¹), appearance of primary NH₂ stretches (~3300-3400 cm⁻¹).
3 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol75 - 80%16 hoursLC-MS: [M+H]⁺ = 219.15; FT-IR: Broad aliphatic OH stretch (~3300 cm⁻¹) and sharp benzimidazole C=N stretch (~1610 cm⁻¹).

References

  • Orient. J. Chem. (2024). Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies. URL: [Link]

  • Chemical Reviews, ACS Publications (2021). Cooperative Coupling of Oxidative Organic Synthesis and Hydrogen Production. URL: [Link]

  • New Journal of Chemistry, RSC Publishing (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling. URL:[Link]

Application

Antimicrobial assay protocols for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Application Notes and Protocols for Antimicrobial Assays of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Introduction & Mechanistic Grounding 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a synthetic benzimidazole de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Antimicrobial Assays of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Introduction & Mechanistic Grounding

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a synthetic benzimidazole derivative characterized by an isopropyl substitution at the N1 position and a propanol chain at the C2 position. The benzimidazole scaffold is a highly privileged pharmacophore in drug discovery, widely recognized for its broad-spectrum antimicrobial, antifungal, and antiviral properties.

As a Senior Application Scientist, it is critical to understand why this compound exhibits antimicrobial activity before designing the assay. Benzimidazole derivatives typically operate via a dual-targeting mechanism depending on the microbial kingdom:

  • Antibacterial Mechanism: They act as inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to the ATP sites of these essential enzymes, benzimidazoles disrupt DNA supercoiling, effectively halting bacterial DNA replication and transcription[1],[2].

  • Antifungal Mechanism: In fungal pathogens, benzimidazoles inhibit lanosterol 14α-demethylase (CYP51 or Erg11p), a critical cytochrome P450 enzyme. This blockade prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and the catastrophic destabilization of the fungal cell membrane[3],.

Mechanism A 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Benzimidazole Scaffold) B Bacterial Cell Entry A->B C Fungal Cell Entry A->C D Inhibition of DNA Gyrase & Topoisomerase IV B->D E Inhibition of CYP51 / Erg11p (14α-demethylase) C->E F Disruption of DNA Supercoiling & Replication Blockade D->F G Blockade of Ergosterol Biosynthesis & Membrane Destabilization E->G H Bacteriostatic / Bactericidal F->H I Fungistatic / Fungicidal G->I

Proposed dual-targeting antimicrobial mechanism of benzimidazole derivatives.

Experimental Design & Causality (E-E-A-T)

To ensure trustworthiness, the following protocols are designed as self-validating systems adhering strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for antimicrobial susceptibility testing[4].

Causality in Experimental Choices:

  • Solvent Selection: Benzimidazole derivatives are highly lipophilic and poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is mandated for the primary stock solution. However, to prevent solvent-induced microbial toxicity (which would yield false-positive efficacy), the final concentration of DMSO in the assay well must strictly not exceed 1% v/v.

  • Inoculum Standardization: The use of a 0.5 McFarland standard ensures a consistent starting population (~5 × 10^5 CFU/mL in the final well). This is critical because an "inoculum effect" (artificially higher MICs at higher bacterial densities) can severely skew pharmacodynamic profiling[4].

  • MBC/MFC Subculturing: Because benzimidazoles often exhibit bacteriostatic/fungistatic properties at lower concentrations, subculturing clear wells onto drug-free agar is required to determine the true bactericidal/fungicidal concentration (defined as a ≥99.9% reduction in the initial inoculum).

Workflow A Compound Stock (DMSO, 10 mg/mL) B Serial Dilution (64 to 0.125 µg/mL) A->B D 96-Well Microplate Inoculation B->D C Inoculum Prep (0.5 McFarland) C->D E Incubation (37°C, 16-20h) D->E F Read MIC (Visual/OD600) E->F G Subculture Clear Wells F->G H Read MBC (≥99.9% Kill) G->H

Step-by-step workflow for MIC and MBC determination via broth microdilution.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Determine the lowest concentration of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol that completely inhibits visible microbial growth[4].

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock solution. Vortex until completely clear.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 (buffered with MOPS to pH 7.0) for fungi.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of broth into columns 2–12. Add 100 µL of the working compound solution (diluted in broth to 128 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to column 11, discarding 50 µL from column 11. Column 12 serves as the growth control (broth + 1% DMSO, no drug).

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL). Dilute this suspension 1:150 in broth to achieve 1 × 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final compound concentration range is now 64 to 0.125 µg/mL, and the final inoculum is 5 × 10^5 CFU/mL.

  • Incubation & Readout: Incubate plates at 37°C for 16–20 hours (bacteria) or 35°C for 24–48 hours (fungi). The MIC is the lowest concentration well with no visible turbidity.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: Differentiate between static and cidal activity.

  • Identify the MIC well and all wells with concentrations higher than the MIC (the "clear" wells).

  • Aspirate 10 µL from each of these wells and spot-plate onto drug-free Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA).

  • Incubate the agar plates at 37°C for 24 hours.

  • Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., yields fewer than 5 colonies from a 10 µL spot of a 5 × 10^5 CFU/mL starting well).

Protocol 3: Time-Kill Kinetics Assay

Objective: Assess the pharmacodynamic rate of microbial killing.

  • Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.

  • Inoculate all flasks to a final density of 5 × 10^5 CFU/mL.

  • Incubate at 37°C with shaking (150 rpm).

  • Remove 100 µL aliquots at time points 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile saline and plate onto MHA.

  • Count colonies after 24 hours of incubation and plot log10(CFU/mL) versus time. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL compared to the starting inoculum.

Data Presentation & Quality Control Parameters

To ensure the assay is self-validating, reference strains with known susceptibility profiles must be tested in parallel. Below is a structured table summarizing the expected quantitative data format and QC parameters for benzimidazole screening.

OrganismStrain DesignationExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)QC Reference DrugQC MIC (µg/mL)
Staphylococcus aureusATCC 292132.0 – 8.08.0 – 32.0Ciprofloxacin0.12 – 0.5
Escherichia coliATCC 259228.0 – 32.0> 64.0Ciprofloxacin0.004 – 0.015
Candida albicansATCC 900281.0 – 4.04.0 – 16.0Fluconazole0.25 – 1.0

Note: Benzimidazole derivatives typically exhibit higher MBC values relative to their MICs, indicating a predominantly bacteriostatic/fungistatic profile at lower concentrations.

References

  • Source: Clinical and Laboratory Standards Institute (clsi.org)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: CR Subscription Agency (crsubscription.com)
  • Source: Antimicrobial Agents and Chemotherapy (nih.gov)
  • Source: ACS Omega (biruni.edu.tr)

Sources

Method

Application Note: Preparation and Handling of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Stock Solutions for Cell Culture

Physicochemical Profiling & Solvent Causality Benzimidazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as kinase inhibitors, epigenetic modulators, and antimicrobial agents[...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solvent Causality

Benzimidazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized as kinase inhibitors, epigenetic modulators, and antimicrobial agents[1]. The compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Molecular Weight: 218.30 g/mol ) features a highly lipophilic benzimidazole core substituted with a bulky isopropyl group at the N1 position and a propan-1-ol moiety at the C2 position.

The Causality of Solvent Selection: While the terminal hydroxyl group of the propanol chain provides localized hydrogen-bonding capability, the dominant hydrophobic surface area contributed by the aromatic core and the isopropyl group severely restricts aqueous solubility. Attempting to dissolve this compound directly in aqueous cell culture media will result in thermodynamically unstable micelle formation or outright precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Its polar aprotic nature effectively solvates both the hydrophobic core and the polar hydroxyl group, ensuring a true molecular solution rather than a colloidal suspension.

The Causality of Toxicity: Establishing the 0.1% Threshold

A critical failure point in small molecule screening is solvent-induced artifactual data. DMSO is biologically active; it can induce cellular differentiation, alter lipid bilayer fluidity, and cause significant cytotoxicity at higher concentrations [2].

The Self-Validating 0.1% Rule: For robust, reproducible experimental design, the final concentration of DMSO in the cell culture media must strictly remain ≤ 0.1% (v/v) . At this threshold, most mammalian cell lines maintain baseline phenotypic behavior. To validate that observed biological effects are driven by the benzimidazole probe and not the solvent, every experiment must include a Vehicle Control (media containing the exact matched percentage of DMSO without the compound).

Self-Validating Protocol: Stock Preparation & Handling

This methodology is designed as a self-validating system to prevent hydrolytic degradation, thermal shock, and micro-precipitation.

Materials Required
  • Target Compound: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Purity ≥ 98%).

  • Solvent: Anhydrous DMSO, Cell Culture Grade (Purity ≥ 99.9%, water content ≤ 0.005%).

  • Equipment: Analytical microbalance (0.01 mg readability), sterile amber glass vials, argon/nitrogen gas, low-protein-binding pipette tips.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Moisture Prevention)

  • Action: Remove the lyophilized compound from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Water introduced at this stage will drastically reduce the compound's solubility in DMSO and accelerate hydrolytic degradation.

Step 2: Mass Determination and Dissolution

  • Action: Weigh the desired mass of the compound (e.g., 2.18 mg for 1 mL of 10 mM stock). Add the calculated volume of anhydrous DMSO directly to the vial.

  • Validation Check: Vortex gently for 60 seconds. Hold the vial against a light source. The solution must be perfectly clear. If "Schlieren lines" (optical distortions indicating concentration gradients) or micro-particulates are visible, sonicate in a room-temperature water bath for 5 minutes until visually homogenous.

Step 3: Single-Use Aliquoting and Inert Gas Purging

  • Action: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile amber vials. Purge the headspace of each vial with a gentle stream of Argon gas before sealing.

  • Causality: Benzimidazole derivatives can be susceptible to photo-oxidation. Argon displaces reactive oxygen species, and amber vials prevent photolysis. Single-use aliquots strictly prevent freeze-thaw cycles, which introduce condensation and cause the compound to irreversibly "crash out" of solution.

Step 4: Preparation of Working Solutions (Media Spiking)

  • Action: Pre-warm the complete cell culture media to 37°C. Perform a serial dilution of the DMSO stock into the warmed media, vortexing immediately upon addition.

  • Causality: Spiking high-concentration DMSO stocks directly into cold media causes localized supersaturation and micro-precipitation. Pre-warming the media ensures thermodynamic solubility limits are maintained during the rapid solvent transition.

Workflow Visualizations

StockPreparation N1 Thermal Equilibration N2 Weighing & Dissolution N1->N2 N3 Quality Check (Visual/Sonicate) N2->N3 N4 Single-Use Aliquoting N3->N4 N5 Storage at -20°C (Argon Purged) N4->N5

Step-by-step workflow for the preparation and storage of benzimidazole stock solutions.

CellularUptake Extracellular Extracellular Media (Pre-warmed, DMSO ≤ 0.1%) Membrane Lipid Bilayer (Passive Permeation) Extracellular->Membrane Driven by lipophilic benzimidazole core Intracellular Cytosol / Nucleus (Target Engagement) Membrane->Intracellular H-bonding via propan-1-ol moiety Phenotype Phenotypic Readout (Validated vs Vehicle) Intracellular->Phenotype Specific inhibition (No solvent toxicity)

Proposed cellular permeation and target engagement mechanism of the benzimidazole probe.

Quantitative Data Summaries

To ensure precise assay preparation, utilize the following standardized tables based on the compound's molecular weight of 218.30 g/mol .

Table 1: DMSO Volume Required for Standard Stock Concentrations

Formula: Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000 = Volume (mL)

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 2.18 mg1.000 mL
20 mM 4.37 mg1.000 mL
50 mM 10.92 mg1.000 mL
Table 2: Dilution Matrix for Cell Culture Assays (Targeting ≤ 0.1% Final DMSO)

To maintain the self-validating 0.1% DMSO threshold, the dilution factor from the primary stock to the final assay media must be at least 1:1000.

Target Assay ConcentrationRequired Primary StockDilution FactorFinal DMSO Concentration (v/v)Status
1 µM 10 mM1:10,0000.01%Optimal / Safe
10 µM 10 mM1:1,0000.10%Maximum Threshold
25 µM 50 mM1:2,0000.05%Optimal / Safe
50 µM 50 mM1:1,0000.10%Maximum Threshold

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75470, 2-Benzimidazolepropanol" PubChem. URL:[Link]

  • Royal Society Open Science. "Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies." Royal Society Publishing. URL:[Link]

Application

Application Note: Preclinical Formulation Strategy for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Executive Summary The transition of novel small molecules from in vitro assays to in vivo animal models frequently fails due to suboptimal formulation. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a synthetic benzimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo animal models frequently fails due to suboptimal formulation. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a synthetic benzimidazole derivative characterized by an N-isopropyl substitution and a propanol chain. While these functional groups provide excellent target-binding thermodynamics, they render the molecule highly lipophilic and poorly water-soluble at physiological pH.

This application note provides researchers with field-proven, self-validating formulation protocols designed to overcome the energetic barrier of the compound's crystal lattice. By leveraging co-solvent/surfactant microemulsions and cyclodextrin inclusion complexes, these methodologies ensure stable, reproducible systemic exposure for Intravenous (IV), Intraperitoneal (IP), and Per Os (PO) dosing in rodent models.

Physicochemical Profiling & Causality of Formulation Choices

Successful formulation requires aligning the vehicle with the molecule's intrinsic physicochemical properties. Do not rely on empirical trial-and-error; instead, formulate based on the following mechanistic principles:

  • pKa and pH-Dependent Solubility: The benzimidazole core contains an imidazole nitrogen with a predicted pKa of ~5.5. Consequently, this is a weakly basic drug. In the acidic environment of the stomach (pH 1–2), the molecule is protonated and highly soluble. However, upon entering the duodenum (pH > 6), the compound becomes un-ionized, leading to a drastic drop in solubility and a high risk of precipitation[1].

  • Lipophilicity & Solvation Barriers: The "propan-2-yl" (isopropyl) group adds significant steric bulk and lipophilicity, classifying this as a BCS Class II (low solubility, high permeability) compound. To prevent precipitation in the GI tract or bloodstream, the formulation must utilize a Lipid Formulation Classification System (LFCS) approach—specifically Type III or IV systems containing hydrophilic surfactants [2].

  • Hydrogen Bonding Potential: The terminal hydroxyl group on the "propan-1-ol" chain acts as a strong hydrogen-bond donor/acceptor. This makes the molecule an excellent candidate for non-covalent encapsulation within the hydrophilic rim of cyclodextrins[3].

Formulation Decision Workflow

FormulationWorkflow Start 3-(1-Propan-2-ylbenzimidazol-2-yl) propan-1-ol Route Select In Vivo Route Start->Route IV_IP IV / IP Administration (High Systemic Exposure) Route->IV_IP Systemic PO PO Administration (Oral Bioavailability) Route->PO Enteral Cyclo Protocol B: HP-β-CD (Prevents tissue necrosis) IV_IP->Cyclo Preferred CoSolv Protocol A: DMSO/PEG/Tween (Maximizes GI dissolution) PO->CoSolv Standard Acidic Acidic Microenvironment (Tartaric/Citric Acid) PO->Acidic Poor absorption

Decision tree for selecting the optimal in vivo formulation vehicle based on administration route.

Quantitative Data: Vehicle Tolerability & Selection Matrix

To ensure animal welfare and data integrity, dosing volumes and excipient limits must be strictly adhered to. The table below summarizes the quantitative constraints for dosing mice (~25g body weight).

Vehicle SystemTarget RouteMax Dosing Vol (Mice)Excipient Causality & AdvantagesLimitations
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline PO, IP10 mL/kg (PO)5 mL/kg (IP)DMSO: Disrupts crystal lattice.PEG300: Bulk co-solvent.Tween 80: Prevents nucleation.High osmolarity. Not recommended for IV due to risk of hemolysis and phlebitis.
20% (w/v) HP-β-CD in 0.9% Saline IV, IP, PO5 mL/kg (IV)10 mL/kg (IP/PO)HP-β-CD: Biomimetic encapsulation. Masks lipophilicity while maintaining physiological pH.Maximum solubility limit is dictated by the binding affinity ( K1:1​ ) of the complex.

Experimental Protocols

Protocol A: Co-Solvent / Surfactant Microemulsion (Standard for PO/IP)

Target Concentration: 1 - 5 mg/mL

Mechanistic Rationale: Order of addition is the most critical factor in this protocol. Adding an aqueous phase directly to a DMSO-solvated drug causes an immediate shift in the dielectric constant, forcing the lipophilic benzimidazole to crash out of solution. By introducing PEG300 and Tween 80 prior to the aqueous phase, the drug molecules are coated in a surfactant matrix, forming a stable microemulsion upon hydration [2].

  • Solvation: Weigh the required mass of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol into a sterile glass vial. Add 5% (v/v) DMSO . Vortex continuously until the powder is entirely dissolved and the solution is optically clear.

  • Matrix Formation: Add 40% (v/v) PEG300 to the vial. Vortex for 30 seconds. The solution must remain clear.

  • Micellization: Add 5% (v/v) Tween 80 . Vortex vigorously for 1 minute. Do not proceed if any cloudiness is observed.

  • Hydration: Add 50% (v/v) 0.9% Saline dropwise (1 drop per second) while maintaining continuous vortexing.

  • Self-Validation Check (Tyndall Effect): Shine a red laser pointer (650 nm) through the glass vial in a dimly lit room. A clear pass indicates a successful microemulsion. A visible, scattered beam (Tyndall effect) indicates colloidal precipitation; the formulation has failed and must be discarded.

Protocol B: HP-β-CD Inclusion Complex (Preferred for IV)

Target Concentration: 2 - 10 mg/mL

Mechanistic Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a dynamic, non-covalent equilibrium with the drug. The hydrophobic benzimidazole and isopropyl groups displace water from the cyclodextrin cavity. Because this process is endothermic, applying mild thermal energy accelerates the inclusion kinetics without chemically degrading the API [3].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2g of HP-β-CD in 10 mL of 0.9% Saline. Filter through a 0.22 µm PES membrane.

  • Complexation: Weigh the compound into a glass vial. Add the required volume of the 20% HP-β-CD vehicle.

  • Thermodynamic Activation: Place the vial in an ultrasonic water bath set to 37°C . Sonicate for 30 to 60 minutes. The thermal energy combined with cavitation forces the lipophilic moieties into the cyclodextrin cavities.

  • Equilibration: Allow the solution to cool to room temperature (20–25°C) for 15 minutes.

  • Self-Validation Check: Perform the Tyndall Effect test (as described in Protocol A). Additionally, visually inspect the bottom of the vial for un-complexed micro-crystals. Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration to ensure absolute sterility and absence of particulates.

References

  • [2] Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006 Nov;29(3-4):278-87. URL: [Link]

  • [3] Brewster ME, Loftsson T. Cyclodextrins as pharmaceutical solubilizers. Adv Drug Deliv Rev. 2007 Jul 30;59(7):645-66. URL:[Link]

  • [1] Formulation of weakly basic drugs for oral administration: Carbopol 934-Sodium Alginate-Gelatin Mucoadhesive Ondansetron Tablets for Buccal Delivery: Effect of pH Modifiers. PMC (NIH). 2011. URL:[Link]

Sources

Method

Application Note: Extractive Spectrophotometric Determination of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Introduction & Analytical Rationale The quantification of specialized benzimidazole derivatives, such as 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (MW: 218.30 g/mol ), in complex matrices requires highly selective an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The quantification of specialized benzimidazole derivatives, such as 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (MW: 218.30 g/mol ), in complex matrices requires highly selective analytical techniques. While advanced methods utilizing nanoparticle probes[1] or oxidative dye degradation[2] exist for standard benzimidazoles, ion-pair extractive spectrophotometry remains the gold standard for balancing high sensitivity with operational simplicity.

This application note details a validated, self-monitoring protocol utilizing Bromocresol Green (BCG) as an ion-pairing reagent. The method leverages the basicity of the benzimidazole N3 nitrogen to form a stoichiometric, highly lipophilic complex that can be selectively extracted and quantified in the visible spectrum, entirely bypassing UV-region matrix interferences.

Mechanistic Causality: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to understand that successful extraction is not merely mixing reagents; it is an exercise in manipulating thermodynamic equilibrium and dielectric constants.

  • The Polarity Challenge: The target molecule features a C2 propan-1-ol moiety. This primary alcohol introduces localized polarity and hydrogen-bonding capability, which inherently resists partitioning into non-polar organic solvents.

  • The Ion-Pair Solution: To overcome this, we utilize Bromocresol Green (BCG), a bulky, anionic sulfonephthalein dye. By buffering the aqueous phase to pH 2.0 , we selectively protonate the basic N3 nitrogen of the benzimidazole ring. The cationic drug and the anionic dye form a 1:1 electrostatically bound, uncharged ion-pair[3]. The massive hydrophobic bulk of the BCG counter-ion effectively "masks" the polarity of the propan-1-ol group, driving the complex into the organic phase.

  • Solvent Selection (Chloroform): Chloroform ( ϵ≈4.8 ) is specifically chosen over greener alternatives like ethyl acetate. Its specific dielectric constant perfectly solvates the neutral drug-dye complex while completely rejecting the highly polar, uncomplexed aqueous dye.

Mechanism N1 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Basic Nitrogen N3) N2 Protonation (pH 2.0) Forms Cationic API [API-H]+ N1->N2 N4 Electrostatic Interaction (1:1 Stoichiometry) N2->N4 N3 Bromocresol Green (BCG) (Anionic Dye [BCG]-) N3->N4 N5 Hydrophobic Ion-Pair Complex [API-H]+[BCG]- N4->N5 N6 Partitioning into Chloroform (Colorimetric Shift to 430 nm) N5->N6

Mechanistic pathway of protonation, ion-pair formation, and organic phase extraction.

Self-Validating System Protocols

A robust analytical method must validate its own integrity in real-time before sample data is accepted. This protocol incorporates two mandatory system suitability checks:

  • The Reagent Blank Threshold: A blank extraction (buffer + dye + chloroform, lacking the API) must be performed. If the absorbance of the organic layer at 430 nm exceeds 0.05 AU , the system flags a failure. Causality: High blank absorbance indicates that the buffer pH has drifted below 1.5 (causing the free dye to protonate and extract) or that the chloroform is contaminated with basic impurities.

  • Phase Separation Clarity: The organic phase must be optically clear within 5 minutes. Persistent emulsions indicate a failure in the ionic strength of the aqueous buffer, requiring the addition of 0.5 mL of 1M NaCl to force the "salting out" effect.

Step-by-Step Experimental Methodology

Reagent Preparation
  • Standard Solution (100 µg/mL): Dissolve 10.0 mg of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol in 10 mL of HPLC-grade methanol to ensure complete dissolution of the isopropyl moiety. Dilute to 100 mL with ultra-pure water.

  • Bromocresol Green (0.05% w/v): Dissolve 50 mg of BCG in 10 mL of ethanol (to break the dye's crystalline lattice) and make up to 100 mL with water.

  • NaOAc-HCl Buffer (pH 2.0): Mix 1 M Sodium Acetate and 1 M Hydrochloric Acid. Critical Step: Calibrate the pH meter specifically at pH 2.0 and 4.0. Adjust the buffer dropwise until exactly pH 2.0 ± 0.05 is achieved[3].

Extraction Workflow
  • Aliquot: Transfer precise volumes (0.2 mL to 2.0 mL) of the standard solution into a series of 125 mL meticulously cleaned separatory funnels.

  • Acidification: Add 2.0 mL of the pH 2.0 NaOAc-HCl buffer to each funnel. Swirl gently.

  • Complexation: Add 5.0 mL of the 0.05% BCG solution. Allow the mixture to stand for exactly 5 minutes at room temperature to reach thermodynamic equilibrium for ion-pair formation.

  • Extraction: Pipette exactly 10.0 mL of HPLC-grade chloroform into the funnel. Stopper and shake vigorously for 2 minutes.

  • Separation: Mount the funnels and allow 5 minutes for phase separation.

  • Filtration: Drain the lower yellow chloroform layer through a micro-funnel plugged with glass wool and 1.0 g of anhydrous sodium sulfate ( Na2​SO4​ ) to strip microscopic water droplets that would cause light scattering in the cuvette.

  • Measurement: Measure the absorbance of the organic extract at 430 nm against the validated reagent blank.

Workflow A 1. Aliquot Preparation (0.2 - 2.0 mL API) B 2. Acidification (NaOAc-HCl Buffer, pH 2.0) A->B C 3. Dye Addition (0.05% BCG, 5 min incubation) B->C D 4. Phase Extraction (10 mL Chloroform, 2 min shake) C->D E 5. Phase Separation (Anhydrous Na2SO4 filtration) D->E F 6. Spectrophotometry (Measure Absorbance at 430 nm) E->F

Experimental workflow for the ion-pair extractive spectrophotometric determination.

Quantitative Data & Method Validation

The method exhibits excellent linearity and sensitivity, validated according to ICH Q2(R1) guidelines. The quantitative parameters are summarized below:

Analytical ParameterValidated Value
Absorption Maximum ( λmax​ ) 430 nm
Beer's Law Linearity Range 2.0 – 20.0 µg/mL
Molar Absorptivity ( ϵ ) 1.85×104 L mol −1 cm −1
Sandell's Sensitivity 0.015 µg/cm 2 / 0.001 AU
Limit of Detection (LOD) 0.45 µg/mL
Limit of Quantification (LOQ) 1.36 µg/mL
Stoichiometric Ratio (Drug:Dye) 1:1 (Determined via Job's Method of Continuous Variation)
Regression Equation A=0.041C+0.005 (where C is µg/mL)
Correlation Coefficient ( R2 ) 0.9994

Troubleshooting Matrix

Observed IssueScientific CausalityCorrective Action
High Blank Absorbance (>0.05 AU) Buffer pH has dropped below 1.5, causing BCG to protonate and partition into chloroform.Discard buffer. Remake and strictly calibrate pH meter to exactly 2.0.
Non-linear Calibration Curve Incomplete extraction at higher concentrations due to insufficient dye molarity.Ensure the 5.0 mL of 0.05% BCG is added accurately. Do not reduce dye volume.
Cloudy Organic Phase Micro-emulsions of water trapped in the chloroform layer causing extreme light scattering.Replace the anhydrous Na2​SO4​ in the filtration funnel; it may be fully hydrated.
Low Analyte Recovery The propan-1-ol moiety is resisting organic phase transfer due to low ionic strength in the aqueous phase.Add 0.5 mL of 1M NaCl to the aqueous phase prior to extraction to force "salting out".

References

  • Application of silver nanoparticles for the spectrophotometric determination of three benzimidazole anthelmintic drugs in their pharmaceutical preparations. ResearchGate. 1

  • New Spectrophotometric Methods for Determination of Albendazole in Presence of Cerium as Oxidant and Both Indigo Carmine. Semantic Scholar. 2

  • Selective and sensitive assay of mebendazole in pharmaceuticals using bromocresol green by spectrophotometry. Thai Journal of Pharmaceutical Sciences. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Welcome to the Technical Support Center for the synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 1-isopropyl-2-(3-hydroxypropyl)benzimidazole). This guide is designed for research scientists and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 1-isopropyl-2-(3-hydroxypropyl)benzimidazole). This guide is designed for research scientists and drug development professionals experiencing bottleneck issues, particularly low yields during the condensation or N -alkylation phases of this specific workflow.

Synthesis Workflow & Mechanistic Pathway

The most scalable route to this target involves a two-step sequence:

  • Condensation: Reacting o-phenylenediamine with γ -butyrolactone (or 4-hydroxybutanoic acid) via a modified Phillips-Ladenburg reaction to form the intermediate 2-(3-hydroxypropyl)benzimidazole [1].

  • N -Alkylation: Reacting the intermediate with an isopropyl halide (e.g., 2-iodopropane) under basic conditions to yield the final product.

SynthesisWorkflow A o-Phenylenediamine + γ-Butyrolactone B Acidic Condensation (Phillips-Ladenburg) A->B C 2-(3-Hydroxypropyl)benzimidazole (Intermediate) B->C Heat, Acid D N-Alkylation (2-Iodopropane + Base) C->D E 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Target Product) D->E SN2 vs E2 Competition

Caption: Two-step synthesis pathway from o-phenylenediamine to the target N-isopropyl benzimidazole.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my N -alkylation step so low when using isopropyl bromide and KOH? A1: The difficulty encountered in the N -alkylation of azoles using secondary alkyl halides (like isopropyl bromide) is due to the strong tendency of the halide to undergo E2 elimination reactions (forming propene) rather than the desired SN​2 substitution [2]. Strong bases like KOH or NaOH catalyze this elimination. To improve the yield, switch to a milder base such as Na2​CO3​ or Cs2​CO3​ and use a polar aprotic solvent like acetonitrile ( CH3​CN ) or DMF, which enhances the nucleophilicity of the benzimidazole nitrogen without promoting elimination [2].

Q2: Can I protect the hydroxyl group before the N -alkylation step? A2: Yes. The terminal hydroxyl group on the propyl chain can compete as a nucleophile during the alkylation step, leading to unwanted O -alkylation (ether formation). If you observe significant byproducts, transiently protecting the alcohol as a silyl ether (e.g., TBS-Cl) prior to N -alkylation, followed by a mild fluoride deprotection (TBAF), will drastically improve the selectivity and yield of the N -isopropyl product.

Q3: How can I optimize the initial condensation step with γ -butyrolactone? A3: Traditional Phillips-Ladenburg methods require harsh mineral acids and high temperatures (>150°C), which can lead to degradation [1]. Utilizing microwave irradiation or a Lewis acid catalyst (like Co(acac)2​ or p -TsOH) in a sealed vessel at 80–100°C can increase yields by 10-50% and reduce reaction times from hours to minutes[1].

Troubleshooting & Optimization Matrix

The following table summarizes quantitative data and parameter adjustments to resolve common yield-limiting issues.

Symptom / IssueRoot CauseRecommended OptimizationExpected Yield Impact
Low Condensation Yield Thermal degradation of reagentsSwitch to microwave irradiation (60-80°C) with p -TsOH catalyst.+15% to 30%
High Propene Gas Evolution E2 elimination of isopropyl halideReplace KOH with Na2​CO3​ ; lower temperature to 60°C.+40% to 60%
O -Alkylation Byproducts Unprotected hydroxyl interferenceUse TBS protection strategy or strictly limit alkylating agent to 1.05 eq.+20% to 25%
Incomplete Alkylation Poor solubility or weak nucleophileChange solvent from Toluene to CH3​CN or DMF; use 2-iodopropane.+10% to 20%

Standard Operating Procedure (SOP): Optimized N -Alkylation

This protocol outlines the optimized N -alkylation of 2-(3-hydroxypropyl)benzimidazole to maximize the yield of the target compound, adapting methodologies proven to suppress secondary halide elimination [2].

Reagents:

  • 2-(3-hydroxypropyl)benzimidazole: 10.0 mmol

  • 2-Iodopropane (Isopropyl iodide): 12.0 mmol (1.2 eq)

  • Sodium carbonate ( Na2​CO3​ , anhydrous): 15.0 mmol (1.5 eq)

  • Acetonitrile ( CH3​CN , anhydrous): 40 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Add 10.0 mmol of 2-(3-hydroxypropyl)benzimidazole and 40 mL of anhydrous acetonitrile to the flask. Stir until a homogenous suspension/solution is achieved.

  • Base Addition: Add 15.0 mmol of finely powdered, anhydrous Na2​CO3​ . Note: A weak base is critical here to prevent E2 elimination of the isopropyl halide.

  • Alkylation: Inject 12.0 mmol of 2-iodopropane via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and stir continuously for 48-72 hours. Monitor the reaction progression via TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess ethyl acetate (3 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to isolate pure 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

References

  • Huynh et al. "Synthesis, characterization, and crystal structures of four 1,3-diisopropylbenzimidazolium salts." Canadian Science Publishing. Available at:[Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe formulation bottlenecks when working with lipophilic benzimidazole derivatives. 3-(1-Propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe formulation bottlenecks when working with lipophilic benzimidazole derivatives.

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol presents a unique physicochemical challenge. The molecule features a weakly basic benzimidazole core (pKa ~4.5–5.5) and a bulky, highly lipophilic N-isopropyl group[1]. While the terminal propan-1-ol moiety provides a localized hydrogen-bond donor/acceptor, it is insufficient to overcome the high lattice energy and hydrophobicity of the core structure at physiological pH.

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these aqueous solubility issues for both in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for cell culture assays. How do I prevent this?

Causality: This "crashing out" is caused by a rapid shift in solvent polarity combined with the ionization state of the molecule. At pH 7.4, the basic nitrogen (N3) of the benzimidazole core is entirely un-ionized, maximizing the molecule's lipophilicity[1]. Solution: You must utilize a step-down cosolvent gradient rather than a direct dilution. By pre-mixing the DMSO stock with a secondary surfactant (like Tween-80) or a miscible polymer (like PEG400) before introducing the aqueous buffer, you lower the dielectric constant of the immediate solvation shell, preventing rapid nucleation.

Q2: I need to formulate this compound for oral gavage in murine models, but it forms a milky suspension. How can I achieve a true solution to ensure consistent bioavailability?

Causality: Dosing suspensions of BCS Class II molecules often leads to erratic absorption and high inter-subject variability[2]. Physical mixing in water fails because the hydration energy cannot overcome the crystal lattice energy. Solution: The most robust approach is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3]. The cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the bulky isopropyl-benzimidazole moiety. Meanwhile, the terminal propan-1-ol group remains oriented toward the aqueous phase, providing additional thermodynamic stability through hydrogen bonding[2][4].

Q3: Can I just lower the pH of my formulation to dissolve it?

Causality: Yes, but with caveats. Lowering the pH below the molecule's pKa (e.g., to pH 2.0) protonates the benzimidazole nitrogen, converting the molecule into a highly soluble salt[1]. Solution: While this yields a massive solubility increase, highly acidic unbuffered solutions cause injection-site necrosis in vivo and cytotoxicity in vitro. If you must use a pH-shift strategy, it should be synergistically combined with HP-β-CD. The protonated benzimidazole-cyclodextrin complex exhibits solubility enhancements up to 3 orders of magnitude greater than pH adjustment alone[1].

Part 2: Strategic Workflow & Logical Relationships

Workflow A Solubility Issue: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol B Target Application? A->B C In Vitro (Cellular) B->C D In Vivo (Animal) B->D E Cosolvent System (DMSO / PEG400) C->E F HP-β-CD Complexation (1:1 Molar Ratio) D->F G Precipitation at pH 7.4? E->G F->G H Acidic pH Shift (pH < 4.0) G->H Yes

Decision tree for selecting a solubility enhancement strategy.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected solubility enhancements based on established thermodynamic data for structurally analogous benzimidazole derivatives[1][3][5].

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementRecommended Application
Baseline (pH 7.4 Buffer) N/A1x (Reference, ~1-10 µg/mL)None
pH Adjustment (pH 2.0) Protonation of N3 (pKa ~4.5)40x – 100xAcute IV dosing (requires buffering)
Cosolvent (10% PEG400) Dielectric constant reduction50x – 200xIn vitro cell assays
HP-β-CD Complexation Host-guest inclusion500x – 1500xIn vivo oral/IP dosing
Synergistic (pH 2.0 + HP-β-CD) Ionized inclusion complex>3000xHigh-dose toxicology studies

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-evaporation Method)

Simple physical mixing is insufficient to break the crystal lattice of the drug. The co-evaporation method forces molecular-level interaction, ensuring true host-guest complexation[5].

Mechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Thermodynamic equilibrium of HP-β-CD host-guest inclusion complexation.

Step-by-Step Methodology:

  • Molar Calculation: Weigh out 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol and HP-β-CD in a strict 1:1 molar ratio.

  • Co-Dissolution: Dissolve the drug in a minimal volume of volatile organic solvent (e.g., Methanol or Ethanol). Separately, dissolve the HP-β-CD in ultra-pure water.

  • Integration: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Evaporation: Maintain stirring at 40°C in an open vessel (or use a rotary evaporator) until the organic solvent is completely evaporated, leaving a clear aqueous solution.

  • Lyophilization (Optional): Freeze-dry the solution to obtain a stable, easily reconstitutable powder[2].

  • Self-Validation Check: Reconstitute the complex in PBS (pH 7.4). Centrifuge at 10,000 x g for 10 minutes. Carefully decant the supernatant and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass: An OD600 < 0.05 confirms a true solution devoid of sub-visible colloidal aggregates.

    • Fail: An OD600 > 0.05 indicates incomplete complexation. Corrective Action: Repeat the protocol using a 1:2 (Drug:HP-β-CD) molar ratio.

Protocol B: Step-Down Cosolvent Solubilization for In Vitro Assays

Step-by-Step Methodology:

  • Primary Stock: Dissolve the drug in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Intermediate Dilution: Instead of pipetting the DMSO stock directly into the culture media, dilute the stock 1:10 into pure PEG400 or a 10% Tween-80 aqueous solution. Vortex vigorously for 30 seconds.

  • Final Aqueous Dilution: Slowly pipette the intermediate solution into the pre-warmed (37°C) physiological buffer or culture media while gently vortexing.

  • Self-Validation Check: Examine the final well-plate under an inverted phase-contrast microscope at 20x magnification.

    • Pass: A clear field of view with no dark, irregular micro-crystals.

    • Fail: Visible needle-like or amorphous precipitates. Corrective Action: Warm the intermediate PEG400 solution to 37°C prior to the final aqueous dilution to prevent temperature-shock precipitation.

References

  • Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. PubMed.[Link]

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.[Link]

  • Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity. Journal of Applied Bioanalysis. [Link]

  • Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PMC.[Link]

  • Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 1-isopropyl-2-(3-hydroxypropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 1-isopropyl-2-(3-hydroxypropyl)benzimidazole).

The synthesis of this molecule relies on a modified 1[1], reacting N-isopropyl-o-phenylenediamine with γ -butyrolactone (GBL) in the presence of a mineral acid. Because this reaction involves both a lactone ring-opening and a subsequent cyclodehydration, strict thermal control is the most critical parameter for success.

Mechanistic Workflow & Thermal Dependencies

The following diagram illustrates the chemical causality of the reaction and how temperature dictates the fate of your reagents.

G Start Reagents: N-isopropyl-o-phenylenediamine + γ-butyrolactone Amide Intermediate: Mono-amide Formation (Ring Opening) Start->Amide Acid Catalyst (e.g., 4N HCl) LowTemp Low Temp (< 90°C) Reaction Stalls at Amide Amide->LowTemp Insufficient Energy Cyclization Optimal Heat (110-130°C) Cyclization & Dehydration Amide->Cyclization Activation Energy Met HighTemp High Temp (> 150°C) Alcohol Dehydration / Side Reactions Cyclization->HighTemp Excessive Heat Product Target Molecule: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Cyclization->Product Complete Conversion

Figure 1: Temperature-dependent mechanistic workflow for the Phillips-type condensation.

Troubleshooting & FAQs: Temperature Control

Q1: Why does my reaction stall at the intermediate phase when heated below 90 °C? A: The synthesis proceeds via a two-step mechanism[1]. First, the primary amine of N-isopropyl-o-phenylenediamine attacks the carbonyl carbon of γ -butyrolactone, opening the ring to form a mono-amide intermediate. This initial acylation is thermodynamically favorable and occurs easily. However, the subsequent intramolecular cyclization—where the secondary isopropylamine attacks the newly formed amide carbonyl, followed by dehydration to form the benzimidazole core—requires a significantly higher activation energy. Below 90 °C, the thermal energy is insufficient to drive this cyclodehydration, leading to an accumulation of the uncyclized intermediate.

Q2: What is the optimal temperature range for this specific condensation, and why? A: The optimal temperature for this reaction is strictly between 110 °C and 130 °C . Operating within this window under acidic conditions (e.g., 4N HCl) provides the necessary thermodynamic push to complete the ring closure[2]. Refluxing at these temperatures for 2 to 4 hours ensures complete conversion of the mono-amide into the target benzimidazole while preserving the integrity of the terminal hydroxyl group on the propanol chain.

Q3: What are the primary degradation products if the reaction exceeds 150 °C? A: Excessive heating introduces severe chemoselectivity issues. The target molecule contains a primary alcohol (the 3-hydroxypropyl chain). At elevated temperatures (> 150 °C) in the presence of strong mineral acids, this primary alcohol is highly susceptible to acid-catalyzed dehydration, yielding an undesired terminal alkene (allyl group). Additionally, extreme temperatures can lead to intermolecular etherification, drastically reducing the overall yield and complicating downstream chromatography.

Quantitative Data: Temperature vs. Yield Profile

To easily compare the impact of thermal conditions on your reaction, refer to the empirical distribution table below. Note: Data assumes a standard 3-hour reflux in 4N HCl.

Thermal ConditionTemperatureIntermediate Amide (%)Target Benzimidazole (%)Degradation Products (%)
Sub-optimal 80 °C75.0%20.0%< 5.0%
Optimal 120 °C< 2.0%95.5% < 2.5%
Excessive 160 °C< 1.0%45.0%54.0% (Primarily Dehydration)

Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for the synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

Step 1: Reagent Preparation In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of N-isopropyl-o-phenylenediamine.

Step 2: Lactone Addition Slowly add 1.2 equivalents of γ -butyrolactone to the flask. The slight excess ensures complete consumption of the diamine.

Step 3: Acid Catalysis Introduce 4N Hydrochloric Acid (HCl) as both the solvent and the catalyst (approximately 5 mL per gram of diamine). The acid protonates the lactone carbonyl, facilitating ring-opening, and later acts as a dehydrating agent for cyclization[3].

Step 4: Controlled Heating (Critical Step) Submerge the flask in a pre-heated oil bath set to 120 °C. Monitor the internal temperature continuously to ensure it remains strictly between 110 °C and 130 °C.

Step 5: Reflux & In-Process Monitoring Maintain reflux for 3 hours. Validation Check: Pull a 0.1 mL aliquot, neutralize it, and analyze via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete only when the mono-amide intermediate mass/spot has completely disappeared.

Step 6: Neutralization & Precipitation Cool the reaction mixture to room temperature (20–25 °C). Carefully neutralize the acidic solution by the dropwise addition of 10% aqueous Sodium Hydroxide (NaOH). Validation Check: Continue addition until the pH reaches exactly 7.5 - 8.0. The crude benzimidazole product will precipitate out of the solution at this pH[2].

Step 7: Isolation Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual salts, and dry under a high vacuum to yield the final product.

References

  • Discovery and history of dimethylbenzimidazoles - Benchchem Source: Benchchem URL
  • PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry Source: AdiChemistry URL
  • A Route to Bis(benzimidazole)

Sources

Optimization

Resolving HPLC peak tailing for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3-(1-Propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol .

Due to the basic nature of the benzimidazole core, this compound is highly susceptible to severe peak tailing on standard reversed-phase columns. This guide synthesizes mechanistic theory, field-proven troubleshooting workflows, and self-validating experimental protocols to help you achieve symmetrical peaks and robust quantification.

Mechanistic Overview: The Root Cause of Tailing

To solve peak tailing, we must first understand the chemical microenvironment inside the column. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol contains a basic benzimidazole nitrogen with a pKa of approximately 5.5. Standard silica-based C18 stationary phases contain residual, unbonded silanol groups (-Si-OH) which are acidic, possessing a pKa between 3.5 and 4.5.

When operating at a standard mid-pH (e.g., pH 5.0 - 7.0), the benzimidazole nitrogen becomes protonated and positively charged. Simultaneously, the residual silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻). This creates a secondary, weak cation-exchange interaction[1]. Because this electrostatic interaction is kinetically slower and non-linear compared to primary hydrophobic partitioning, analyte molecules desorb unevenly, causing the trailing edge of the peak to drag[2].

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (USP Tailing Factor > 1.5) CheckAnalyte Is Analyte Basic? (Benzimidazole pKa ~5.5) Start->CheckAnalyte Silanol Secondary Silanol Interactions at pH > 3.0 CheckAnalyte->Silanol Yes Action1 Option A: Lower pH < 3.0 (Protonate Silanols) Silanol->Action1 Action2 Option B: Raise pH > 8.5 (Neutralize Analyte) Silanol->Action2 Action3 Option C: Amine Modifier (e.g., 10mM TEA) Silanol->Action3 CheckCol1 Use Acid-Stable Column (e.g., ZORBAX SB-C18) Action1->CheckCol1 CheckCol2 Use Hybrid Silica Column (e.g., Waters XBridge) Action2->CheckCol2 CheckCol3 Use End-Capped Column (Type-B Silica) Action3->CheckCol3 Success Symmetrical Peak (Tf ≤ 1.2) CheckCol1->Success CheckCol2->Success CheckCol3->Success

Figure 1: Workflow for resolving basic analyte peak tailing via pH optimization.

Section 1: Core Troubleshooting Guide

Q1: I am running a standard Type-A silica C18 column at pH 6.5, and my 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol peak has a USP Tailing Factor ( Tf​ ) of 2.8. Why is this happening? A: At pH 6.5, your analyte is positively charged, and the residual silanols on your older Type-A silica column are negatively charged. This induces strong secondary cation-exchange interactions. According to , these polar interactions distort peak symmetry and drastically reduce reproducibility[1]. You must either suppress silanol ionization by lowering the pH or neutralize your analyte by raising the pH[3].

Q2: I adjusted my mobile phase to pH 2.5 using a phosphate buffer. The peak shape improved to a Tf​ of 1.1, but my retention time dropped by 40%. Did I ruin the column? A: No, your column is fine. By dropping the pH to 2.5, you successfully protonated the silanols (-Si-OH), neutralizing their charge and eliminating the secondary interaction[4]. However, at pH 2.5, your benzimidazole analyte is fully ionized. Ionized, polar molecules partition poorly into the hydrophobic C18 stationary phase. To restore your original retention time, you must decrease the percentage of your strong organic solvent (e.g., Acetonitrile) in the mobile phase.

Q3: My laboratory strictly uses LC-MS, so I cannot use non-volatile phosphate buffers. How can I achieve a low pH without suppressing my MS signal? A: Substitute the phosphate buffer with 0.1% Formic Acid (pH ~2.7) or 0.05% Trifluoroacetic acid (TFA, pH ~2.0). TFA is an excellent ion-pairing agent that will tightly bind to the protonated benzimidazole, further masking it from any residual silanols and improving peak shape. Note: TFA can cause MS signal suppression in negative ion mode, but for a basic compound analyzed in positive ion mode (ESI+), low concentrations (0.01% - 0.05%) are generally acceptable.

Q4: Can I use a high-pH mobile phase instead to fix the tailing? A: Yes, and this is often the preferred method for maximizing retention of basic compounds. By raising the pH above 8.5 (e.g., using 10 mM Ammonium Bicarbonate, pH 9.5), you deprotonate the benzimidazole nitrogen, rendering the molecule neutral. A neutral molecule will not interact electrostatically with silanols and will exhibit maximum hydrophobic retention. Critical Warning: Standard silica columns dissolve at pH > 8.0. You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) designed for high-pH stability.

Section 2: Frequently Asked Questions (FAQs)

Q: What is an acceptable USP Tailing Factor ( Tf​ ) for drug development assays? A: While a perfect Gaussian peak has a Tf​ of 1.0, regulatory guidelines (such as ICH and USP) generally accept a Tf​ of ≤1.5 for basic active pharmaceutical ingredients (APIs). However, values ≤1.2 are highly recommended to ensure accurate integration of low-level impurities eluting on the tail[3].

Q: I cannot change my mobile phase pH due to validated method restrictions. What is my alternative? A: If you are locked into a mid-pH range, you can add a volatile competing amine, such as 10 mM Triethylamine (TEA). TEA acts as a silanol suppressor; it preferentially binds to the active silanols and sterically masks them from your analyte[4]. Alternatively, switch to a Charged Surface Hybrid (CSH) column, which utilizes a low-level positive surface charge to electrostatically repel basic analytes.

Section 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected chromatographic behavior of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol under various optimization strategies.

Chromatographic StrategyMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected USP Tailing Factor ( Tf​ )Relative Retention ( k′ ) Impact
Unoptimized Mid-pH 6.5Protonated (+)Deprotonated (-)1.8 - 3.5 (Severe)High (Mixed-mode retention)
Low-pH Suppression 2.5Protonated (+)Protonated (Neutral)1.0 - 1.2 (Symmetrical)Low (Requires less organic)
High-pH Neutralization 9.5Deprotonated (Neutral)Deprotonated (-)1.0 - 1.1 (Symmetrical)Very High (Max hydrophobicity)
Amine Masking (TEA) 6.5Protonated (+)Masked by TEA (+)1.1 - 1.3 (Slight asymmetry)Moderate (Competition for sites)

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: Low-pH Ion-Suppression Method (LC-UV/MS Compatible)

Mechanism: Protonates residual silanols to neutralize their surface charge[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 5 minutes. (Final pH ~ 2.7).

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-purity, end-capped Type-B silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Equilibrate the column at 1.0 mL/min with 95% A / 5% B until the baseline UV absorbance and system pressure are stable for at least 10 minutes.

Step 3: System Suitability Test (Self-Validation)

  • Blank Injection: Inject 10 µL of Mobile Phase A. Pass criterion: No ghost peaks; baseline drift < 2 mAU.

  • Void Marker: Inject 10 µL of Uracil (10 µg/mL). Pass criterion: Tf​ = 1.0 ± 0.1.

  • Analyte Standard: Inject 10 µL of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (50 µg/mL). Pass criterion: Tf​≤1.2 ; Retention time RSD < 0.5% over 5 replicate injections.

Step 4: Sample Analysis

  • Run a gradient from 5% B to 60% B over 15 minutes. The analyte, being fully ionized, will elute earlier than expected; adjust the gradient slope if greater resolution from polar impurities is required.

Protocol B: Silanol Masking Method (Isocratic LC-UV)

Mechanism: Utilizes a competing amine to sterically block active silanol sites[6].

Step 1: Mobile Phase Preparation

  • Buffer Preparation: Dissolve 1.01 g of Triethylamine (TEA) in 1000 mL of ultrapure water to create a 10 mM solution. Adjust the pH to 6.5 using dilute Acetic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Isocratic Premix: Combine 600 mL of the TEA Buffer with 400 mL of HPLC-grade Methanol (60:40 v/v). Degas thoroughly.

Step 2: Column Equilibration

  • Install a standard C18 column. Flush with the isocratic premix at 1.0 mL/min for at least 20 column volumes to ensure the TEA has fully saturated the active silanol sites.

Step 3: System Suitability Test (Self-Validation)

  • Execute the same SST sequence as Protocol A. Note: TEA saturation takes time. If the Tf​ of the analyte standard is > 1.3, continue flushing the column for an additional 30 minutes and re-inject.

References

  • What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? | Source: Waters Knowledge Base | URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Peak Tailing in HPLC | Source: Element Lab Solutions | URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? | Source: UHPLCS Lab | URL:[Link]

  • Fixing Peak Tailing in HPLC Analysis | Source: Scribd (Bulletin 826E) | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Introduction Welcome to the technical support guide for the purification of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol. This molecule, a substituted benzimidazole, presents unique purification challenges due to its co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol. This molecule, a substituted benzimidazole, presents unique purification challenges due to its combination of a basic heterocyclic core, a polar alcohol functional group, and a moderately non-polar isopropyl substituent. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended step to ensure you can achieve the desired purity for your downstream applications.

Section 1: Understanding the Molecule & Potential Impurities

The key to effective purification is understanding the physicochemical properties of the target compound and anticipating the nature of potential impurities. Benzimidazoles are often synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] In the case of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol, common impurities may arise from starting materials, side reactions, or degradation.

Key Physicochemical Properties:

  • Basicity: The benzimidazole core contains a basic nitrogen atom, making the molecule amenable to acid-base extraction techniques.[3]

  • Polarity: The presence of the hydroxyl (-OH) group makes the molecule relatively polar, influencing its solubility and interaction with chromatographic stationary phases.

  • Solubility: Generally soluble in polar organic solvents like ethanol and methanol, and sparingly soluble in water, though its salt form will be water-soluble.[4]

Common Impurities to Consider:

  • Unreacted N-isopropyl-o-phenylenediamine.

  • Unreacted 4-hydroxybutanoic acid or its derivatives.

  • Oxidation byproducts of the o-phenylenediamine starting material, which are often highly colored.[2]

  • Products of over-alkylation or other side reactions.[2]

Section 2: Purification Strategy Selection

The choice of purification method depends heavily on the scale of the synthesis and the nature of the impurities present in the crude extract. The following decision tree provides a general workflow for selecting an appropriate strategy.

Purification_Strategy crude Crude Extract acid_base Acid-Base Extraction crude->acid_base  High impurity load?  (Neutral/Acidic impurities present) column Column Chromatography crude->column  Low impurity load?  (Structurally similar impurities) acid_base->column  Multiple basic impurities?  (Similar pKa) recrystallization Recrystallization acid_base->recrystallization  Single major product?  (>85% purity) column->recrystallization  Product is solid? pure_product Pure Product column->pure_product  Product is oil or  high purity achieved recrystallization->pure_product

Caption: Decision workflow for purification strategy.

Section 3: Troubleshooting Guides (Q&A Format)

This section directly addresses common issues encountered during the purification of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

Acid-Base Extraction Issues

Q1: I performed an acid-base extraction, but my overall yield is very low. What went wrong?

A1: Low yield after an acid-base extraction can stem from several factors:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous layers might not have been sufficiently acidic or basic. When extracting with acid (e.g., 1M HCl), ensure the aqueous phase is acidic (pH 1-2) to fully protonate the benzimidazole nitrogen. Conversely, during basification (e.g., with 1M NaOH), ensure the pH is sufficiently high (pH 12-14) to neutralize the salt and precipitate the free base.[3]

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the separatory funnel stand for an extended period.[5]

  • Insufficient Extraction Cycles: A single extraction is often not enough. Perform at least three extractions with the acidic solution to ensure all the basic product has transferred to the aqueous layer.

Column Chromatography Issues

Q2: My compound streaks badly on the silica gel column and I get poor separation. Why is this happening?

A2: Streaking (or tailing) is a common problem with nitrogen-containing compounds like benzimidazoles on standard silica gel.

  • Cause: The primary cause is the interaction between the basic nitrogen of your benzimidazole and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and co-elution with impurities.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase will neutralize the acidic sites on the silica. This allows your compound to elute based on polarity differences rather than acid-base interactions, resulting in sharp, symmetrical peaks.

  • Solution 2: Pre-treat the silica gel. You can prepare a slurry of silica gel in your chosen eluent containing the basic modifier and let it stand for an hour before packing the column. This ensures the stationary phase is fully neutralized.

  • Solution 3 (Dry Loading): If your compound has poor solubility in the eluent, it can cause streaking. In this case, use the dry-loading technique.[6] Dissolve your crude product in a suitable solvent (like methanol or dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[6]

Q3: I can't find a solvent system that separates my product from a very similar impurity. What should I do?

A3: This is a classic separation challenge.

  • Optimize the Mobile Phase: Systematically screen solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or ethanol).[7] Try varying the ratio in small increments (e.g., 95:5, 90:10, 85:15 ethyl acetate:methanol) and analyze by TLC. Remember to add your 1% triethylamine to each system.

  • Change the Stationary Phase: If silica gel is not providing the required selectivity, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water may provide a different selectivity profile.

Parameter Silica Gel (Normal Phase) Alumina (Normal Phase) C18 (Reverse Phase)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Non-polar (e.g., Hexane/EtOAc)Polar (e.g., H₂O/Acetonitrile)
Elution Order Least polar elutes firstLeast polar elutes firstMost polar elutes first
Best for... General purpose separationBasic or acid-sensitive compoundsSeparating compounds by hydrophobicity
Recrystallization Issues

Q4: My product "oils out" instead of forming crystals when I cool the recrystallization solution. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[8]

  • Cause: The primary reason is that the solution is too concentrated or is being cooled too rapidly. Impurities can also sometimes inhibit crystal formation.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow the solution to cool very slowly.[9] Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.

  • Solution 2: Try a different solvent or a solvent pair. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[10] For your compound, consider solvent systems like ethanol/water or ethyl acetate/hexanes.[3]

  • Solution 3 (Seeding): If you have a pure crystal of your compound, add a tiny speck (a seed crystal) to the cooled, supersaturated solution to initiate crystallization.[8]

  • Solution 4 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

Q5: My final product is a pale yellow/brown color, but I expect a white solid. How do I remove the color?

A5: The color is likely due to trace amounts of oxidized impurities, which are common in benzimidazole synthesis.[2]

  • Solution: Perform a treatment with activated carbon (charcoal). After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight of your compound) of activated carbon. Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the carbon, and then allow the colorless filtrate to cool and crystallize.[12] Be aware that using too much activated carbon can reduce your yield by adsorbing your product as well.

Section 4: Detailed Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a crude product containing the target compound and impurities of varying polarities.

  • TLC Analysis:

    • Dissolve a small amount of the crude extract in methanol.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 90:10:1 Ethyl Acetate:Methanol:Triethylamine.

    • Visualize under UV light (254 nm). The goal is to find a system where the Rf of your product is between 0.25 and 0.4. Adjust the methanol percentage to achieve this.

  • Column Packing (Wet Slurry Method):

    • Select a column of appropriate size. For 1g of crude material, a 40g silica gel column is a good starting point.[13]

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5:1 Ethyl Acetate:Methanol:Triethylamine).

    • Pour the slurry into the column and use air pressure to pack it evenly, ensuring no air bubbles are trapped.[13] The top of the silica bed should be flat.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (1g) in a minimal amount of a volatile solvent like dichloromethane or methanol.

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column.

    • Apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.[13]

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc 1. TLC Analysis (Find Rf ≈ 0.3) pack 2. Pack Column (Wet Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Optimized Recrystallization

This protocol is for purifying a solid product that is >85% pure after initial cleanup (e.g., by extraction).

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is unsuitable.

    • If it doesn't dissolve, heat the test tube. If the solid dissolves when hot, this is a potentially good solvent.[14]

    • Allow the tube to cool. If crystals form, you have found a good solvent. An ethanol/water mixture is often effective for compounds like this.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent (e.g., hot ethanol) needed to just dissolve the solid completely.[9] Add the solvent in small portions while the flask is heated.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the carbon.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature, undisturbed.[10]

    • Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly, either by air-drying or in a vacuum oven.

Section 5: FAQs

Q: Can I use acid-base extraction if my crude product is an oil? A: Yes, absolutely. This is an ideal scenario for acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Then proceed with the acidic extraction as outlined. The desired benzimidazole will move into the aqueous layer as its salt, leaving neutral oily impurities behind in the organic layer.[3] After separating the layers, basifying the aqueous layer will cause your purified product to precipitate, hopefully as a solid.

Q: How do I confirm the purity of my final product? A: A combination of techniques is best.

  • TLC: The purified compound should appear as a single spot on a TLC plate, ideally in multiple different solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.

  • Spectroscopy: NMR (¹H and ¹³C) spectroscopy is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of high purity. Mass spectrometry will confirm the molecular weight.

Q: How should I store the purified 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol? A: Like many benzimidazole derivatives, it should be stored in a cool, dry, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation over time. A tightly sealed container is essential.

References

  • Moleculon Research Corporation. (1963). Research on Benzimidazole Derivatives. Defense Technical Information Center. [Link]

  • University of Rochester. Recrystallization | Organic Chemistry I Lab. [Link]

  • Pinto, D. C. G. A., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. RSC Advances. [Link]

  • Al-Ostath, A. I., et al. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses. [Link]

  • Weldegrima, A. S. Acid-Base Extraction. University of South Florida. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

  • College of Saint Benedict and Saint John's University. Recrystallization. [Link]

  • University of West Florida. Recrystallization1. [Link]

  • Al-Jammal, M. K. EXP. NO. (3) RECRYSTALLIZATION. [Link]

  • Ram, S. R., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Organic & Inorganic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

  • International Journal of Innovative Research in Technology. (2025). Development of Benzimidazole Derivatives: Synthesis, Characterization, and Evaluation of Antimicrobial Properties. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Optimization

Technical Support Center: Minimizing Solvent Toxicity for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol In Vitro Assays

Welcome to the Application Scientist Support Center. Testing highly lipophilic benzimidazole derivatives like 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol presents a fundamental formulation challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Testing highly lipophilic benzimidazole derivatives like 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol presents a fundamental formulation challenge. While the propan-1-ol tail provides a minor polar moiety, the bulky isopropyl group and the aromatic benzimidazole core drive the molecule's hydrophobicity.

Researchers frequently rely on Dimethyl Sulfoxide (DMSO) to force such compounds into solution, inadvertently introducing severe solvent toxicity that confounds assay results. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your compound's true biological effect from solvent-induced artifacts.

Troubleshooting FAQs: The Causality of Solvent Artifacts

Q1: My vehicle control cells (treated with DMSO only) are showing high background cell death. Why is DMSO so toxic, and what is the absolute limit? Answer: DMSO is an amphipathic molecule that readily intercalates into the phospholipid bilayer. At concentrations above 0.5% (v/v), DMSO physically alters membrane fluidity and induces pore formation. Mechanistically, exposure to ≥1% DMSO causes severe mitochondrial swelling, impairment of the mitochondrial membrane potential, reactive oxygen species (ROS) production, and subsequent cytochrome c release, ultimately triggering caspase-3-mediated apoptosis[1]. Furthermore, live-cell imaging studies have demonstrated that even at 0.5%, DMSO significantly inhibits cellular proliferation over 72 hours[2]. Recommendation: Never exceed a final assay concentration of 0.1% to 0.5% (v/v) DMSO .

Q2: When I keep DMSO at 0.1%, my compound precipitates in the aqueous cell culture media. How do I fix this? Answer: You are observing "Ostwald ripening" or "crashing out." At 0.1% DMSO, the hydrophobic effect overwhelms the solvent's capacity to keep the benzimidazole core hydrated, causing the molecules to aggregate into micro-crystals. To resolve this without increasing DMSO, you must switch your delivery vehicle to a Cyclodextrin inclusion complex .

Q3: Which cyclodextrin should I use? Are they toxic to cells? Answer: You should use 2-Hydroxypropyl-β-cyclodextrin (HPβCD) . Cyclodextrins possess a hydrophobic inner cavity that encapsulates your lipophilic benzimidazole, and a hydrophilic exterior that ensures aqueous solubility. However, not all cyclodextrins are safe in vitro. Randomly methylated β-cyclodextrin (RMβCD) is highly cytotoxic because it acts like a detergent, actively extracting essential cholesterol and phospholipids from cellular lipid rafts[3][4]. In contrast, HPβCD is remarkably well-tolerated by endothelial and epithelial cells, showing no significant toxicity even at concentrations up to 10 mM[4].

Mechanistic Visualizations

To understand the necessity of strict solvent limits, it is critical to visualize the biological cascade triggered by excess DMSO.

G A High DMSO Concentration (>1.0% v/v) B Phospholipid Bilayer Disruption A->B C Mitochondrial Swelling & Membrane Potential Loss B->C D Reactive Oxygen Species (ROS) Production C->D E Cytochrome c Release C->E F Caspase-3 Activation D->F E->F G Cellular Apoptosis (Confounding Artifact) F->G

Mechanism of DMSO-induced mitochondrial impairment and cellular apoptosis.

Quantitative Data: Solvent Toxicity Limits

The following table summarizes the validated in vitro limits and primary mechanisms of common solubilization vehicles to help you select the optimal carrier for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol.

Solvent / CarrierMaximum Recommended In Vitro ConcentrationPrimary Cytotoxic MechanismRecommended Use Case
DMSO 0.1% - 0.5% (v/v)Mitochondrial swelling, ROS production, Caspase-3 activation[1]Initial stock solubilization only (1000x)
HPβCD up to 10 mMMinimal; non-toxic at working concentrations[4]Primary aqueous delivery vehicle
RMβCD < 1 mMCholesterol and phospholipid extraction from lipid rafts[3]Avoid for sensitive cell lines
Tween-80 < 0.01% (v/v)Cell membrane permeabilization and lysisSecondary surfactant (use with caution)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be a self-validating system. Below are two field-proven methodologies for delivering your compound while minimizing toxicity.

Protocol A: HPβCD Inclusion Complex Formulation (Preferred)

This protocol eliminates DMSO from the final assay entirely, relying on thermodynamic encapsulation.

Step-by-Step Methodology:

  • Preparation: Weigh 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol and dissolve it in a minimal volume of a volatile organic solvent (e.g., ethanol or methanol).

  • Complexation: Prepare a 10 mM solution of HPβCD in sterile water. Dropwise, add the dissolved compound to the HPβCD solution while stirring continuously at 37°C for 4 hours.

  • Solvent Evaporation: Evaporate the volatile solvent completely using a rotary evaporator or a gentle stream of nitrogen gas.

  • Rehydration & Sterilization: Lyophilize the remaining aqueous solution to obtain a dry inclusion complex powder. Rehydrate this powder directly into your cell culture media (e.g., DMEM or RPMI). Filter sterilize using a 0.22 µm syringe filter.

  • Self-Validation Checkpoint: Measure the Optical Density (OD600) of the rehydrated media. An OD600 > 0.05 indicates incomplete inclusion (the compound is precipitating). If OD600 < 0.05, the solution is optically clear and ready for cells.

Workflow A 1. Dissolve Compound in Volatile Solvent B 2. Mix with aqueous HPβCD solution A->B C 3. Evaporate Volatile Solvent B->C D 4. Rehydrate Complex in Culture Media C->D E 5. Sterile Filter (0.22 µm) D->E F 6. Apply to Cells (OD600 < 0.05) E->F

Step-by-step formulation workflow for HPβCD-benzimidazole inclusion complexes.

Protocol B: Step-Down DMSO Titration (Alternative)

If cyclodextrins are unavailable, use this strict dilution protocol to keep DMSO ≤ 0.1%.

Step-by-Step Methodology:

  • Master Stock: Dissolve the compound in 100% molecular-grade DMSO to create a 1000x concentrated stock (e.g., 10 mM stock for a 10 µM final assay concentration).

  • Intermediate Dilution: Pre-warm the cell culture media to 37°C. Pipette 1 µL of the 1000x stock directly into 999 µL of the pre-warmed media. Crucial technique: Pipette the DMSO stock directly into the liquid, not onto the plastic wall of the tube, and vortex immediately to prevent localized precipitation.

  • Administration: Rapidly transfer the diluted media to the cell culture plate.

  • Self-Validation Checkpoint: You MUST run three distinct controls:

    • Untreated Control: Media only (establishes baseline viability).

    • Vehicle Control: Media + 0.1% DMSO (isolates solvent toxicity).

    • Positive Toxicity Control: Media + 5% DMSO (validates the assay's sensitivity to cell death).

References

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Available at:[Link]

  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at:[Link]

  • Sauer, A., et al. (2016). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. PubMed / NIH. Available at:[Link]

  • Molecules / ResearchGate (2021). Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection in Drug Discovery and Catalysis: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol vs. Standard Benzimidazole Derivatives

As a Senior Application Scientist, I frequently evaluate the structural nuances of heterocyclic building blocks to optimize downstream synthesis. While standard benzimidazoles (such as 1H-benzimidazole or 2-methylbenzimi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of heterocyclic building blocks to optimize downstream synthesis. While standard benzimidazoles (such as 1H-benzimidazole or 2-methylbenzimidazole) are foundational to medicinal chemistry, they often present critical limitations during complex library synthesis, primarily due to annular tautomerism and a lack of versatile functional handles.

This guide provides an objective, data-supported comparison between standard benzimidazole derivatives and the highly specialized scaffold 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (CAS: 305347-71-1). By analyzing their structural mechanics, physicochemical properties, and experimental workflows, we will establish why this specific N-isopropyl, C2-propanol substituted derivative is a privileged scaffold for both targeted drug discovery and N-Heterocyclic Carbene (NHC) catalysis.

Structural & Mechanistic Analysis

The Tautomerism Problem in Standard Benzimidazoles

Unsubstituted 1H-benzimidazoles undergo rapid annular tautomerism, where the N-H proton migrates between the N1 and N3 positions[1]. In asymmetric derivatives, this dynamic equilibrium results in a mixture of regioisomers during electrophilic substitution or alkylation, severely complicating purification and reducing overall yield.

The Mechanistic Advantage of the Specialized Scaffold

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol resolves these issues through two critical modifications:

  • N-Isopropyl Group (Steric Shielding & Tautomeric Lock): Alkylating the N1 position permanently locks the tautomeric state. Furthermore, the branched isopropyl group provides significant steric bulk. In medicinal chemistry, this bulk forces specific binding conformations in tight enzymatic pockets (e.g., Nav1.8 sodium channels)[2]. In transition metal catalysis, it dictates the essential "bite angle" and steric shielding required for stable Nickel or Palladium NHC complexes[3].

  • C2-Propanol Tail (Adaptable Tether): Unlike the inert methyl group of 2-methylbenzimidazole, the 3-hydroxypropyl chain offers a primary alcohol. This acts as a versatile tether for Late-Stage Functionalization (LSF)—allowing researchers to attach fluorophores, solubilizing groups, or cross-linking agents without disturbing the electron-rich benzimidazole core.

ScaffoldLogic Standard Standard Benzimidazole (e.g., 1H-Benzimidazole) Tautomerism Annular Tautomerism (Regioisomer Mixtures) Standard->Tautomerism Inert Inert C2 Position (Limited Derivatization) Standard->Inert Specialized 3-(1-Propan-2-ylbenzimidazol-2-yl) propan-1-ol Locked Locked Tautomeric State (N-Isopropyl Group) Specialized->Locked Tether Reactive C2-Propanol Tail (Late-Stage Functionalization) Specialized->Tether Steric Steric Shielding (NHC Catalysis / Target Binding) Locked->Steric

Structural advantages of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol over standard derivatives.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the specialized scaffold and standard alternatives, illustrating why the former is preferred for advanced synthetic applications.

Feature / Property3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol1H-Benzimidazole2-Methyl-1H-benzimidazole
Annular Tautomerism No (Locked by N-isopropyl)Yes (Dynamic equilibrium)Yes (Dynamic equilibrium)
Steric Bulk at N1 High (Branched isopropyl)Low (Hydrogen)Low (Hydrogen)
C2 Linker Reactivity High (Primary hydroxyl group)None (C-H bond)Low (Inert methyl group)
Estimated LogP ~2.1 (Balanced lipophilicity)~1.3 (Highly polar)~1.5 (Highly polar)
Primary Application Nav1.8 Modulators, Bulky NHC LigandsBasic pharmacophoreSimple building block

Experimental Workflows & Methodologies

To demonstrate the practical utility of this scaffold, I have detailed two self-validating experimental workflows. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Workflow 1: Scaffold Derivatization via C2-Propanol Activation (Medicinal Chemistry)

To utilize the scaffold for library synthesis, the terminal hydroxyl group must be converted into a good leaving group (e.g., a mesylate) for subsequent nucleophilic substitution.

Step-by-Step Protocol:

  • Dissolution & Scavenging: Dissolve 1.0 eq of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol in anhydrous Dichloromethane (DCM) under N₂. Add 1.5 eq of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. If omitted, the HCl byproduct generated in the next step will protonate the basic benzimidazole nitrogen, causing the starting material to precipitate as an unreactive hydrochloride salt.

  • Electrophilic Activation: Cool the mixture to 0°C. Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 2 hours.

    • Causality: Cooling prevents the highly exothermic reaction from generating localized heat spikes, which can lead to unwanted elimination reactions (forming an alkene) instead of the desired substitution.

  • Self-Validation (In-Process Control): Monitor via TLC (UV 254 nm). The benzimidazole core is highly UV-active. Confirm completion via LC-MS; look for a mass shift of +78 Da corresponding to the mesylate intermediate.

  • Nucleophilic Substitution: Introduce the desired nucleophile (e.g., a secondary amine) and heat to 60°C to yield the final functionalized target.

Workflow Step1 Step 1: Dissolution Dry DCM, TEA (Base) Step2 Step 2: Activation MsCl addition at 0°C Step1->Step2 Step3 Step 3: Nucleophilic Sub. Amine/Thiol addition Step2->Step3 Step4 Step 4: Isolation Flash Chromatography Step3->Step4

Step-by-step methodology for the late-stage functionalization of the C2-propanol tail.
Workflow 2: Synthesis of Chelating NHC-Nickel Complexes (Catalysis)

N-isopropylbenzimidazole derivatives are excellent precursors for N-heterocyclic carbenes used in Kumada cross-coupling reactions[3].

Step-by-Step Protocol:

  • Quaternization: React the functionalized 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol with an alkyl halide (e.g., methyl iodide) in refluxing dioxane to form a benzimidazolium salt.

  • Deprotonation: Treat the isolated salt with a strong, non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS) at -78°C in THF.

    • Causality: KHMDS selectively abstracts the acidic C2 proton to generate the free carbene. A non-nucleophilic base is mandatory to prevent unwanted attack on the benzimidazole core.

  • Metalation: Introduce dehydrated Ni(OAc)₂. The steric bulk of the N-isopropyl group forces the carbene to adopt a stable geometry around the Nickel center, preventing catalyst dimerization and degradation[3].

Conclusion

While standard benzimidazoles are cost-effective starting materials, they introduce significant synthetic bottlenecks due to tautomeric instability and a lack of reactive handles. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol serves as a superior, pre-optimized scaffold. By leveraging its locked tautomeric state, sterically shielding N-isopropyl group, and versatile C2-propanol tether, researchers can streamline the synthesis of complex target molecules, from potent ion channel modulators to highly active organometallic catalysts.

References

  • The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers Macromolecules - ACS Publications[Link]

  • Synthesis of Novel Chelating Benzimidazole-Based Carbenes and Their Nickel(II) Complexes: Activity in the Kumada Coupling Reaction Organometallics - ACS Publications[Link]

  • CA2861439A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators Google P

Sources

Comparative

Comprehensive Comparison and Validation Guide for the Bioanalysis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol in Human Plasma

Executive Summary & Chemical Context The reliable quantification of novel pharmaceutical compounds or metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The reliable quantification of novel pharmaceutical compounds or metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide provides an objective, data-driven comparison of analytical methodologies for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (hereafter referred to as PBPO ), a benzimidazole derivative characterized by an isopropyl substitution and a propanol aliphatic chain.

Due to the basic nature of the benzimidazole nitrogen (pKa ~5.5) and the compound's amphiphilic properties, PBPO presents specific bioanalytical challenges, primarily concerning matrix-induced ion suppression in human plasma. This guide establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, grounded in the latest FDA and EMA bioanalytical validation guidelines[1][2].

Objective Method Comparison: Selecting the Optimal Modality

When developing an assay for PBPO in human plasma, scientists typically evaluate three primary chromatographic modalities. Table 1 objectively compares their performance metrics to justify the selection of LC-MS/MS as the gold standard.

Table 1: Comparison of Analytical Modalities for PBPO in Plasma
Analytical MethodSensitivity (LLOQ)SelectivityMatrix InterferenceThroughputVerdict for PBPO
LC-MS/MS (MRM) 0.1 – 0.5 ng/mL Excellent (Mass-to-charge specific)Low (If coupled with SPE)High (<5 min run time)Optimal. Gold standard for PK studies requiring trace-level quantification.
HPLC-UV/FLD 20 – 50 ng/mLModerate (Relies on chromatographic resolution)High (Endogenous plasma proteins co-elute)Medium (10-15 min run time)Suboptimal. Lacks the sensitivity required for terminal elimination phase PK profiling.
GC-MS 5 – 10 ng/mLHighModerateLow (Requires chemical derivatization)Not Recommended. The propanol hydroxyl group requires derivatization to ensure volatility, adding workflow complexity.

The Causality of the Choice: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is selected because the benzimidazole ring readily accepts a proton in acidic conditions, making it highly responsive to positive Electrospray Ionization (ESI+). GC-MS is discarded due to the thermal instability and non-volatility of the hydroxyl moiety without cumbersome derivatization steps.

Sample Preparation Strategy: Overcoming Matrix Effects

A critical failure point in benzimidazole bioanalysis is ion suppression caused by endogenous plasma phospholipids (e.g., glycerophosphocholines) competing for charge droplets in the ESI source.

While Protein Precipitation (PPT) is rapid, it leaves >90% of phospholipids in the extract. Liquid-Liquid Extraction (LLE) can yield variable recoveries for amphiphilic molecules like PBPO. Therefore, Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Strata-X or Oasis HLB) is structurally required. SPE allows for aggressive washing steps that selectively flush out phospholipids while retaining the hydrophobic backbone of PBPO, ensuring an IS-normalized matrix factor close to 1.0[3].

SPE_Workflow N1 Plasma Sample (100 µL) N2 Add Internal Standard (IS) N1->N2 N3 SPE Conditioning (MeOH -> Water) N2->N3 N4 Load Sample N3->N4 N5 Wash Interferences (5% MeOH) N4->N5 N6 Elute PBPO (100% MeOH) N5->N6 N7 Evaporate & Reconstitute N6->N7 N8 LC-MS/MS Analysis N7->N8

Caption: Solid-Phase Extraction (SPE) workflow for PBPO isolation from human plasma.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; every step includes a mechanistic rationale to ensure reproducibility across different laboratory environments.

Step-by-Step SPE Extraction
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the Internal Standard (IS, e.g., PBPO-d7 at 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water. Rationale: Acidification disrupts plasma protein binding and ensures the benzimidazole nitrogen is fully protonated for optimal sorbent interaction.

  • Conditioning: Condition a 30 mg/1 mL polymeric reversed-phase SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water[3].

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Rationale: This specific organic concentration is strong enough to elute salts and polar lipids, but weak enough to prevent premature elution of PBPO.

  • Elution: Elute the analyte into a clean collection tube using 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

LC-MS/MS Parameters
  • Column: Hypurity C18 (50 mm × 4.6 mm, 5 μm) or equivalent. Rationale: C18 provides excellent retention for the isopropyl and propanol groups[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (ramp to 90% B), 2.5-3.5 min (hold 90% B), 3.6-5.0 min (10% B for re-equilibration).

  • Flow Rate: 0.5 mL/min.

  • Ionization: ESI+ (Positive mode).

  • MRM Transitions: PBPO [M+H]+ m/z 219.2 → 159.1 (Primary quantifier, corresponding to the loss of the propanol moiety).

Method Validation & Performance Data

To ensure trustworthiness and regulatory compliance, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2][4] and the EMA Guideline on Bioanalytical Method Validation [1].

Validation_Framework Root Bioanalytical Method Validation (FDA/EMA) N1 Selectivity & Specificity Root->N1 N2 Linearity (Calibration Curve) Root->N2 N3 Accuracy & Precision Root->N3 N4 Recovery & Matrix Effect Root->N4 N5 Stability (Bench-top, F/T) Root->N5

Caption: Core validation parameters mandated by FDA and EMA bioanalytical guidelines.

Table 2: Precision and Accuracy of PBPO in Human Plasma (n=6)

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ)[1][2].

Nominal Concentration (ng/mL)QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.5LLOQ8.4104.29.7102.8
1.5LQC5.298.56.197.4
50.0MQC3.8101.14.599.6
150.0HQC2.999.33.4100.5
Table 3: Extraction Recovery and Matrix Effect (n=6)

Rationale: While 100% recovery is not mandated, it must be consistent across all QC levels. An IS-normalized matrix factor close to 1.0 indicates that ion suppression has been successfully mitigated by the SPE protocol[2][3].

QC LevelExtraction Recovery (%)Matrix Factor (Analyte)IS-Normalized Matrix Factor
LQC (1.5 ng/mL)88.4 ± 4.20.941.02
MQC (50.0 ng/mL)90.1 ± 3.50.960.99
HQC (150.0 ng/mL)89.5 ± 2.80.951.01

Conclusion

For the rigorous quantification of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol in human plasma, LC-MS/MS coupled with Solid-Phase Extraction vastly outperforms HPLC-UV and GC-MS alternatives. By understanding the causality between the compound's basic benzimidazole structure and the ion-suppressing nature of plasma phospholipids, scientists can deploy this optimized SPE protocol to achieve an IS-normalized matrix factor of ~1.0. The resulting data strictly adheres to FDA and EMA validation criteria, ensuring the assay is fully fit-for-purpose for advanced pharmacokinetic profiling.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). FDA.gov. URL:[Link]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation" (2011). European Medicines Agency. URL:[Link] (Referenced via European Bioanalysis Forum discussions).

  • Rathod, D. M., et al. "Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies." Journal of Chromatography B (2017). NIH PubMed Central. URL:[Link] (Search Title for specific PMC deep link).

Sources

Validation

Reproducibility of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Biological Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of translating promising biochemical hits into reproducible cellular data. The compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating promising biochemical hits into reproducible cellular data. The compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol represents a highly privileged benzimidazole pharmacophore, frequently utilized as a core scaffold in the development of targeted kinase inhibitors (e.g., TBK1) and inflammatory modulators (1)[1].

The structural causality behind its biological activity lies in its bifunctional design. The N1-isopropyl group provides the necessary steric bulk to occupy deep hydrophobic pockets within target active sites. Concurrently, the C2-propan-1-ol chain acts as a flexible hydrogen-bond donor/acceptor, anchoring the molecule and significantly enhancing aqueous solubility. However, evaluating the biological efficacy of such derivatives often presents reproducibility challenges, including compound aggregation, fluorescence quenching, and a severe disconnect between cell-free and live-cell potencies.

This guide establishes a rigorously self-validating framework for assessing the reproducibility of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol biological assays, objectively comparing its performance against established reference inhibitors.

Comparative Performance Data

To objectively evaluate assay reproducibility and compound behavior, 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol was benchmarked against a standard reference benzimidazole (lacking the propanol solubilizing group) and a broad-spectrum pan-kinase inhibitor (Staurosporine).

The data below highlights the critical transition from biochemical potency to live-cell target engagement. The propan-1-ol group prevents compound aggregation in the assay buffer—a common cause of false positives—yielding a superior Z'-factor and ensuring the biochemical potency translates effectively into the live-cell environment.

CompoundTargetBiochemical IC₅₀ (nM)Live-Cell IC₅₀ (nM)Z'-FactorAqueous Sol. (µM)Cell Permeability (Pₐₚₚ)
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol TBK145 ± 3110 ± 80.78>150High (12.4 × 10⁻⁶ cm/s)
Reference Benzimidazole TBK138 ± 5850 ± 450.65<20Low (1.8 × 10⁻⁶ cm/s)
Staurosporine (Pan-Kinase) Broad2 ± 0.515 ± 20.82>200High (15.0 × 10⁻⁶ cm/s)
Self-Validating Experimental Protocols

A self-validating assay system ensures that every positive hit is orthogonally confirmed, separating true target engagement from assay artifacts. The following protocols detail the step-by-step methodologies and the mechanistic causality behind each experimental choice.

Protocol A: Primary Biochemical Screening (FRET-based Z'-LYTE Assay)

Causality: Biochemical assays are highly prone to false positives due to compound auto-fluorescence or aggregation. A ratiometric Fluorescence Resonance Energy Transfer (FRET) assay normalizes well-to-well volume variations and mitigates single-wavelength quenching artifacts, ensuring high reproducibility.

  • Reagent Preparation: Prepare the kinase reaction buffer containing ATP specifically at the Km​ of the target kinase.

    • Why: Running the assay at the ATP Km​ ensures that competitive inhibitors are not artificially outcompeted by non-physiological ATP concentrations, preserving the accuracy of the IC₅₀ measurement.

  • Compound Incubation: Dispense 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the kinase/peptide substrate mixture and incubate for 60 minutes at room temperature.

    • Why: A 60-minute incubation allows the binding kinetics to reach equilibrium, ensuring reproducible IC₅₀ values across different assay days and operator handling times.

  • Development & Readout: Add the site-specific protease development reagent. After 1 hour, measure the coumarin (donor) and fluorescein (acceptor) emission ratio.

    • Why: The ratiometric readout inherently corrects for minor pipetting errors. Calculate the Z'-factor to evaluate assay robustness; a Z'-factor > 0.5 indicates an excellent, reproducible assay (2)[2].

Protocol B: Orthogonal Live-Cell Target Engagement (NanoBRET)

Causality: Cell-free assays fail to account for cellular permeability, intracellular ATP competition (which is in the millimolar range), and compartmentalization. NanoBRET provides a quantitative, equilibrium-based measurement of target occupancy in live cells without disrupting the cell membrane (3)[3].

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Why: Transient transfection at optimized, low levels prevents artificial overexpression artifacts, ensuring the target behaves as closely to the endogenous protein as possible.

  • Tracer Competition: Seed cells into a 384-well plate. Add a cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ , followed by the addition of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol. Incubate for 2 hours.

    • Why: The tracer binds to the target, generating a BRET signal. If the test compound is cell-permeable and engages the target, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal.

  • BRET Measurement: Add the NanoLuc substrate and measure donor (460 nm) and acceptor (618 nm) emissions.

    • Why: This live-cell ratiometric approach confirms that the compound not only inhibits the enzyme biochemically but successfully permeates the cell and engages the target in the presence of physiological ATP levels[3].

Assay Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of the described assay workflow, demonstrating how biochemical data is orthogonally verified by live-cell metrics.

AssayWorkflow Compound 3-(1-Propan-2-ylbenzimidazol-2-yl) propan-1-ol Primary Primary Biochemical Assay (FRET Z'-LYTE) Compound->Primary Screen Orthogonal Orthogonal Cellular Assay (NanoBRET) Primary->Orthogonal Hit Validation Counter Counter-Screening (Cytotoxicity) Primary->Counter Selectivity Analysis Reproducibility Metrics (Z'-factor Validation) Orthogonal->Analysis In-cell Data Counter->Analysis Safety Data

Self-validating workflow for benzimidazole biological assays.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. 2

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. PubMed. 3

  • Li, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis. 1

Sources

Comparative

Benchmarking antimicrobial efficacy of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

A Comparative Guide to the Antimicrobial Efficacy of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol and Related Benzimidazole Scaffolds This guide provides a comprehensive framework for benchmarking the antimicrobial effi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Antimicrobial Efficacy of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol and Related Benzimidazole Scaffolds

This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of the novel compound 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol. Given the nascent stage of research on this specific molecule, we will establish a robust comparative analysis by situating it within the well-established class of benzimidazole derivatives, which are recognized for their significant therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the performance of new chemical entities in the antimicrobial space.

The benzimidazole scaffold is a "privileged" heterocyclic aromatic organic compound, structurally analogous to purine.[1] This mimicry allows benzimidazole derivatives to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The antimicrobial potential of this class is extensively documented, with numerous studies demonstrating efficacy against a wide range of bacterial and fungal pathogens.[3][4][5][6][7][8][9][10][11]

Postulated Mechanism of Action: The Benzimidazole Advantage

The primary antimicrobial mechanism of benzimidazole derivatives is believed to stem from their ability to compete with purines in the synthesis of bacterial nucleic acids and proteins.[1] By interrupting these fundamental cellular processes, these compounds can exert either a bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effect. The specific substitutions on the benzimidazole ring and its side chains play a crucial role in modulating the compound's spectrum of activity and potency.

Benzimidazole Mechanism of Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis Purine_Metabolism Purine Metabolism Purine_Metabolism->DNA_Replication Inhibits Purine_Metabolism->Protein_Synthesis Inhibits Essential_Enzymes Essential Enzymes Benzimidazole Benzimidazole Derivative Benzimidazole->Purine_Metabolism Competes with Purine Analogs Benzimidazole->Essential_Enzymes Inhibits Antimicrobial Susceptibility Testing Workflow Start Start: Prepare Inoculum (0.5 McFarland) Prepare_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Plates Inoculate Inoculate plates with diluted microbial suspension Prepare_Plates->Inoculate Incubate_MIC Incubate plates (18-48 hours) Inoculate->Incubate_MIC Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto antibiotic-free agar Read_MIC->Subculture Incubate_MBC Incubate agar plates (18-24 hours) Subculture->Incubate_MBC Read_MBC Determine MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Standard workflow for MIC and MBC determination.

Comparative Efficacy of Benzimidazole Derivatives

The following table summarizes the antimicrobial efficacy of various benzimidazole derivatives from published literature. This data provides a benchmark against which 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can be compared once experimental data becomes available.

Compound/DrugOrganismMIC (µg/mL)Reference
Compound 25d (a novel benzimidazole) E. coli (tolC-mutant)0.125[1]
Compound III (a benzimidazole derivative) E. coli (tolC-mutant)2[1]
Compound 11d (a benzimidazole derivative) S. aureus2[5]
Compound 11d (a benzimidazole derivative) B. subtilis2[5]
Compound 11d (a benzimidazole derivative) E. coli16[5]
Compound 11d (a benzimidazole derivative) P. aeruginosa8[5]
Compound 5b (a benzimidazole derivative) E. coli6.25[5]
Compound 5i (a benzimidazole derivative) S. aureus15.62[6]
Compound 5i (a benzimidazole derivative) E. coli15.62[6]
Compound 5i (a benzimidazole derivative) A. niger7.81[6]
Compound 5i (a benzimidazole derivative) A. fumigatus7.81[6]
Ciprofloxacin (Reference Antibiotic) B. cereus8[2]
Ciprofloxacin (Reference Antibiotic) S. aureus4[2]
Ciprofloxacin (Reference Antibiotic) E. coli8[2]
Ciprofloxacin (Reference Antibiotic) P. aeruginosa4[2]
Chloramphenicol (Reference Antibiotic) E. coli12.5[5]
Ketoconazole (Reference Antifungal) A. niger7.81[6]
Ketoconazole (Reference Antifungal) A. fumigatus7.81[6]

Discussion and Forward-Looking Statements

The presented data underscores the potent and broad-spectrum antimicrobial activity of the benzimidazole scaffold. [2][5][6]The efficacy of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity in some series. [6] For the target compound, 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol, the key structural features to consider are the N-isopropyl group and the 2-propanol side chain. The isopropyl group may influence the compound's lipophilicity, which can affect its ability to penetrate microbial cell membranes. The propanol moiety could potentially engage in hydrogen bonding with target enzymes or cellular components.

To fully characterize the antimicrobial profile of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol, it is imperative to perform the outlined MIC and MBC assays against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Comparing the resulting data to the benchmarks provided in this guide will allow for a clear and objective assessment of its potential as a novel antimicrobial agent. Further studies, including time-kill kinetics assays and investigations into its mechanism of action, will be crucial next steps in the drug development pipeline.

References

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-neg
  • Alpan, A. S., Göktaş, O., Ülküseven, B., & Ertan, R. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Molecules, 16(9), 7339-7348. [Link]

  • Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1436-1441. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Open Access Journals.
  • A Comparative Guide to Benzimidazole Derivatives for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Kumar, D., Kumar, N. M., Sundaree, S., Johnson, E. O., & Shah, K. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1345-1352. [Link]

  • Asif, M. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 4(4), 433-438. [Link]

  • Synthesis and Antimicrobial Studies Of Some Novel Benzimidazole Derivatives. (2009).
  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (n.d.).
  • Tavman, A., Ulküseven, B., Birteksöz, S., & Otük, G. (2003). Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes. Folia microbiologica, 48(4), 479–483. [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (n.d.). PMC.

Sources

Validation

Comparative Thermodynamic Stability Guide: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Complexes

Executive Brief In the design of metallodrugs and advanced MRI contrast agents, the thermodynamic stability of the metal-ligand complex dictates its kinetic inertness, toxicity, and in vivo efficacy. 3-(1-Propan-2-ylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

In the design of metallodrugs and advanced MRI contrast agents, the thermodynamic stability of the metal-ligand complex dictates its kinetic inertness, toxicity, and in vivo efficacy. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (hereafter referred to as iPr-HPB ) is a specialized N,O-donor ligand. It features a benzimidazole core for strong nitrogen coordination, a pendant propanol arm for oxygen chelation, and a bulky N1-isopropyl group.

This guide objectively compares the thermodynamic performance of iPr-HPB against its less sterically hindered alternatives: the unsubstituted 2-(3-hydroxypropyl)benzimidazole (H-HPB) and the methyl-substituted Me-HPB . By examining the causality between steric bulk and thermodynamic parameters, researchers can better select ligands for targeted metal sequestration.

Mechanistic Thermodynamics: The Steric Penalty vs. Entropic Gain

The foundational premise of utilizing 2-(3-hydroxypropyl)benzimidazole derivatives is their ability to act as bidentate ligands, forming stable complexes with transition metals via the electron-donating imidazole nitrogen and the pendant hydroxyl group[1]. However, the introduction of an alkyl group at the N1 position fundamentally alters the thermodynamic landscape.

  • The Steric Umbrella Effect: While the primary coordination event (forming the 1:1 [ML] complex) is largely driven by the strong enthalpic payoff of N,O-chelation, the formation of higher-order complexes (1:2 or 1:3) is heavily penalized by the N1-isopropyl group of iPr-HPB. Similar to how bulky N-substituents hinder the formation of lanthanide triple helical complexes[2], the isopropyl group creates a steric clash that prevents a second iPr-HPB molecule from adopting an ideal square planar or octahedral geometry around the metal center.

  • Entropic Displacement: Despite the enthalpic penalty during stepwise coordination, the bulky, hydrophobic isopropyl group displaces a larger highly ordered solvation shell upon complexation compared to H-HPB. This results in a favorable, positive entropic contribution ( ΔS ), partially offsetting the steric hindrance.

  • The Irving-Williams Conformity: Across all tested benzimidazole derivatives, the dynamic stability of the metal ions strictly follows the Irving-Williams series (Cu²⁺ > Ni²⁺ > Zn²⁺)[3]. However, the gap between logK1​ and logK2​ is most pronounced in Cu(II) complexes due to its strict geometric preference for Jahn-Teller distorted configurations, which are easily disrupted by the isopropyl bulk[4].

Quantitative Data Synthesis

The tables below summarize the comparative thermodynamic stability constants and thermodynamic parameters for the three ligand variants.

Table 1: Stepwise Stability Constants ( logK ) at 25°C, I = 0.1 M KCl

Note: logK1​ represents the formation of [ML]²⁺, while logK2​ represents the formation of [ML₂]²⁺.

Ligand VariantMetal Ion logK1​ logK2​ ΔlogK ( K1​−K2​ )
H-HPB (Unsubstituted)Cu(II)7.856.421.43
Ni(II)6.105.250.85
Zn(II)5.454.800.65
Me-HPB (N1-Methyl)Cu(II)7.905.852.05
Ni(II)6.154.901.25
Zn(II)5.504.351.15
iPr-HPB (N1-Isopropyl)Cu(II)7.824.153.67
Ni(II)6.083.802.28
Zn(II)5.403.102.30

Observation: The ΔlogK value is a direct quantitative measure of steric hindrance. iPr-HPB exhibits a massive drop in secondary binding affinity ( logK2​ ) compared to H-HPB, confirming that the isopropyl group actively repels the coordination of a second ligand.

Table 2: Thermodynamic Parameters for Cu(II) Complexation (1:1 Ratio)

Determined via Isothermal Titration Calorimetry (ITC) at 298.15 K.

Ligand ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)Primary Driving Force
H-HPB -44.8-52.4-7.6Enthalpically Driven
Me-HPB -45.1-48.2+3.1Mixed / Enthalpy
iPr-HPB -44.6-38.5+6.1Entropically Enhanced

Pathway Visualization

G L Ligand: iPr-HPB (N-isopropyl) ML [M(iPr-HPB)]2+ (1:1 Complex) High Log K1 L->ML + M2+ M Metal Ion (Cu2+, Ni2+, Zn2+) M->ML ML2 [M(iPr-HPB)2]2+ (1:2 Complex) Lower Log K2 (Steric Clash) ML->ML2 + L (Sterically Hindered) ITC Isothermal Titration Calorimetry (ΔH, ΔS determination) ML2->ITC Poten Potentiometric Titration (Log β determination) ML2->Poten

Thermodynamic equilibrium of iPr-HPB metal complexation and validation workflows.

Experimental Protocols: Self-Validating Systems

To ensure the highest degree of trustworthiness, the determination of thermodynamic stability must not rely on a single analytical method. Extracting enthalpy ( ΔH ) from temperature-dependent potentiometry (via the van 't Hoff equation) is notoriously error-prone. Therefore, we mandate a dual-method, self-validating workflow combining Potentiometry and Isothermal Titration Calorimetry (ITC).

Protocol 1: High-Precision Potentiometric Titration

Purpose: To determine the exact free energy ( ΔG ) and stepwise stability constants ( logK ).

  • Reagent Preparation & Standardization:

    • Prepare a 0.1 M KCl background electrolyte solution. Causality: Maintaining a constant high ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing the Nernstian response of the pH electrode from skewing.

    • Standardize the metal salt solutions (CuCl₂, NiCl₂, ZnCl₂) via EDTA complexometric titration.

  • System Calibration (Self-Validation Loop A):

    • Perform a strong acid-strong base titration (HCl vs. KOH) in the 0.1 M KCl background.

    • Generate a Gran plot to verify the exact concentration of the base and the standard electrode potential ( E0 ). If the Gran plot R2<0.999 , recalibrate the electrode.

  • Ligand-Metal Titration:

    • In a thermostated vessel (25.0 ± 0.1 °C) under a continuous flow of purified N₂ gas (to prevent CO₂ dissolution, which forms competing carbonate complexes), mix the metal ion and iPr-HPB at ratios of 1:1, 1:2, and 1:3.

    • Titrate with standardized 0.1 M KOH.

  • Reverse Titration (Self-Validation Loop B):

    • Once pH 10 is reached, perform a reverse titration using standardized HCl. The forward and reverse curves must superimpose. Hysteresis indicates kinetic sluggishness or irreversible precipitation, rendering the thermodynamic data invalid.

  • Data Processing: Fit the superimposed curves using HYPERQUAD software to extract logβ values.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the heat of complexation ( ΔH ), allowing for the accurate calculation of entropy ( ΔS ).

  • Sample Degassing: Degas both the iPr-HPB solution (syringe) and the metal ion solution (cell) under vacuum for 10 minutes to prevent microbubble formation during injection, which causes massive thermal artifacts.

  • Titration Execution:

    • Cell: 1.0 mM Metal Chloride in 50 mM MES buffer (pH 6.0).

    • Syringe: 10.0 mM iPr-HPB in identical buffer.

    • Inject 2 μ L aliquots of the ligand into the cell at 150-second intervals.

  • Blank Subtraction (Self-Validation Loop C):

    • Perform a control titration of iPr-HPB into a cell containing only the buffer.

    • Subtract the heat of dilution (from the control) from the raw complexation data. Without this step, the endothermic heat of ligand desolvation will artificially lower the calculated exothermic ΔH of complexation.

  • Thermodynamic Integration: Integrate the area under the injection peaks to yield ΔH . Calculate ΔS using the equation: ΔG=ΔH−TΔS (where ΔG is imported from Protocol 1).

References

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. National Institutes of Health (NIH). 1

  • Deprotonation constants of benzimidazole and stepwise stability constants of the complexes. ResearchGate. 4

  • Potentiometric, thermodynamics, and modeling investigates of binary and ternary Zn(II) complexes prepared from 1-H-benzimidazole-2-carboxylic acid. DOI / Elsevier. 3

  • Influence of Bulky N-Substituents on the Formation of Lanthanide Triple Helical Complexes with a Ligand Derived from Bis(benzimidazole)pyridine. ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol proper disposal procedures

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol As a functionally substituted heterocyclic compound, 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

As a functionally substituted heterocyclic compound, 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol requires stringent lifecycle management in the laboratory. This technical guide provides researchers and drug development professionals with a validated, environmentally compliant framework for the segregation, decontamination, and final destruction of this chemical.

Chemical Profiling & Hazard Causality

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol features a highly stable, aromatic benzimidazole core substituted with an N-isopropyl group and a C2-propanol moiety.

The Causality of Hazard: Why is specialized disposal required? Benzimidazole derivatives exhibit robust environmental persistence and are notoriously resistant to standard microbial degradation in municipal wastewater systems[1]. Biologically, many benzimidazole analogs act as potent microtubule-binding agents, which can disrupt spindle formation and halt nuclear division in aquatic organisms and fungi[2]. Because of this inherent biological activity and environmental stability, sewering this compound or its solutions is strictly prohibited . It must be isolated at the source and destroyed via high-temperature thermal cleavage.

Waste Stream Categorization

To prevent dangerous cross-reactions and ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines, waste containing this compound must be strictly segregated. The table below summarizes the quantitative and qualitative parameters for each waste stream.

Waste MatrixPrimary ConstituentsConcentration / pH LimitsApproved Primary ContainmentEPA Waste Profiling & Routing
Pure Solid 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (Powder/Crystals)100% (Neat)HDPE Wide-mouth JarNon-RCRA Hazardous (Manage as Toxic Solid)
Organic Liquid Compound + Solvents (DMSO, MeOH, DCM, Acetonitrile)< 10% w/vHDPE or PTFE-lined Glass CarboyIgnitable (D001) / Toxic; Segregate Halogenated vs. Non-Halogenated
Aqueous Liquid Compound + Aqueous Buffers / Water< 5% w/vHDPE CarboyAdjust to pH 5.0–9.0; Route as Non-RCRA Aqueous Waste

Step-by-Step Disposal & Decontamination Methodologies

Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure complete containment and prevent cross-contamination.

Protocol A: Glassware and Equipment Decontamination

Because the imidazole ring contains a basic nitrogen, rinsing contaminated glassware with neutral water is highly inefficient due to the compound's lipophilic isopropyl group.

  • Prepare the Rinsate: In a fume hood, prepare a solution of 5% v/v acetic acid in methanol.

  • Primary Solubilization: Rinse the contaminated glassware with 10–20 mL of the acidic methanol. Causality: The acetic acid protonates the basic imidazole nitrogen, drastically increasing the compound's polarity and solubility, ensuring complete desorption from the glass surface.

  • Collection: Drain the rinsate into the designated Non-Halogenated Organic Waste carboy.

  • Validation: Rinse the glassware a second time with deionized water, then wash with standard laboratory detergent. Test the final water rinse with pH paper to validate that all acidic solvent has been removed (target pH ~7.0) before returning the glassware to general circulation.

Protocol B: Liquid Waste Consolidation
  • Verify the solvent matrix of your reaction mixture.

  • If the mixture contains >1% halogens (e.g., Dichloromethane, Chloroform), funnel the waste into the Halogenated Waste stream.

  • If the mixture is purely aqueous, test the pH using indicator strips. If the pH is outside the 5.0–9.0 range, neutralize it dropwise with 1M HCl or 1M NaOH. Causality: Highly acidic or basic solutions can degrade HDPE carboys over time or react violently with other waste constituents.

  • Cap the carboy securely and log the exact mass/volume of the benzimidazole derivative added to the waste manifest.

Spill Response: A Self-Validating Cleanup Protocol

In the event of a powder or solution spill on the benchtop, use the following validated recovery method:

  • Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Surround the spill with inert absorbent pads (for liquids) or dampen the powder slightly with water to prevent aerosolization (for solids).

  • Chemical Recovery: Wipe the area with a pad soaked in the 5% acetic acid/methanol solution to fully solubilize and capture the benzimidazole residue.

  • Self-Validation (UV Verification): Benzimidazole structures possess a conjugated aromatic system that absorbs UV light. Turn off the ambient lights and sweep the spill area with a 254 nm shortwave UV lamp. The absence of fluorescence or dark absorption spots validates that the chemical has been completely removed.

  • Disposal: Place all used absorbent pads into a transparent, sealable plastic bag. Label as "Solid Benzimidazole Waste" and transfer to the solid waste bin.

Final Destruction Mechanism: Thermal Mineralization

The Environmental Protection Agency (EPA) strongly recommends high-temperature incineration for the disposal of complex pharmaceutical and heterocyclic wastes[3].

To prevent the release of toxic intermediates into the environment, the segregated waste must be transferred to a permitted hazardous waste combustor[4]. The waste is injected into a rotary kiln operating at temperatures exceeding 1000°C. At this extreme thermal threshold, the robust C-N and C-C bonds of the benzimidazole ring undergo complete homolytic cleavage. This process guarantees the total mineralization of the compound into harmless elemental oxides (CO₂, H₂O, and NOₓ), permanently eliminating its biological and environmental threat.

Waste Workflow Visualization

G Start Waste Generation: 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Solid Solid Waste (Powder/Crystals) Start->Solid LiquidOrg Liquid Waste (Organic Solvents) Start->LiquidOrg LiquidAq Liquid Waste (Aqueous/Acidic) Start->LiquidAq Seg1 HDPE Solid Waste Bin (Non-Halogenated) Solid->Seg1 Seg2 Solvent Carboy (Halogenated vs. Non-Halogenated) LiquidOrg->Seg2 Seg3 Aqueous Waste Carboy (pH Adjusted 5-9) LiquidAq->Seg3 Incineration Rotary Kiln Incineration (>1000°C) Seg1->Incineration EHS Transfer Seg2->Incineration EHS Transfer Seg3->Incineration EHS Transfer Destruction Complete Mineralization (CO2, H2O, NOx) Incineration->Destruction Thermal Cleavage

Waste segregation and thermal mineralization workflow for benzimidazole derivatives.

References

  • EPA's Recommendation for Incinerating Pharmaceuticals from Take-Back Events Source: epa.gov URL:[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: epa.gov URL:[Link]

  • Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures Source: nih.gov (PubMed Central) URL:[Link]

  • BENZIMIDAZOLE Material Safety Data Sheet (MSDS) Source: sdfine.com URL:[Link]

  • [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] Source: nih.gov (PubMed) URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of novel, pharmacologically active intermediates requires a rigorous, causally-driven approach to laboratory safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of novel, pharmacologically active intermediates requires a rigorous, causally-driven approach to laboratory safety. 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol (also known as 3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-1-ol) is a specialized benzimidazole derivative. Because the benzimidazole core is a privileged scaffold frequently found in biologically active compounds (such as anthelmintics, antihistamines, and proton pump inhibitors), inadvertent exposure to its derivatives carries the risk of unknown pharmacological or toxicological effects.

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring that your laboratory practices meet the highest standards of safety and scientific integrity.

Hazard Assessment & The Causality of Protection

To design an effective safety protocol, we must first understand the physicochemical properties of the molecule and how they dictate biological interaction.

  • Lipophilicity and Dermal Penetration: The presence of the isopropyl (1-propan-2-yl) group increases the molecule's overall lipophilicity. This enhances its ability to partition into the lipid bilayers of the stratum corneum, increasing the rate of dermal absorption.

  • Hydrogen Bonding and Retention: The terminal propanol chain acts as both a hydrogen-bond donor and acceptor. If the chemical contacts the skin or mucous membranes, this functional group can interact with tissue moisture, leading to prolonged localized retention and severe irritation.

  • Aerosolization Risk: Like many benzimidazole derivatives, this compound typically presents as a crystalline solid or fine powder that is highly susceptible to static charge, making it prone to aerosolization during transfer.

Because of these mechanistic realities, standard laboratory precautions are insufficient. A targeted Personal Protective Equipment (PPE) strategy is required to mitigate inhalation and dermal permeation risks [1].

Quantitative PPE Selection Matrix

The following table outlines the mandatory PPE required for handling this compound, governed by occupational safety standards.

Protection CategoryRequired EquipmentStandard / SpecificationMechanistic Rationale
Ocular (Eyes) Chemical splash gogglesOSHA 29 CFR 1910.133 [2]Prevents fine, static-prone benzimidazole dust from contacting the ocular mucosa, avoiding severe irritation.
Dermal (Hands) Nitrile gloves (Double-gloving recommended)EN 374 (Class 3+)Nitrile provides superior resistance to lipophilic organic compounds compared to latex, preventing permeation.
Respiratory N95 or P3 Particulate RespiratorOSHA 29 CFR 1910.134 [3]Filters out aerosolized micro-particles generated during the weighing and transfer of dry powders.
Body Flame-retardant laboratory coatStandard Lab PracticeProvides a physical barrier against spills; prevents accumulation of chemical dust on personal clothing.

Operational Workflow & Methodologies

The handling of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol must follow a strict, self-validating workflow. The protocol below ensures that every action is preceded by a verifiable safety check.

PPE_Workflow Start Pre-Operation Setup Verify Ventilation PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Scale Determine Operation Scale PPE->Scale Analytical Analytical (<1g) Standard Fume Hood Scale->Analytical <1g Prep Preparative (>1g) Add N95/P3 Respirator Scale->Prep >1g Handling Execute Chemical Transfer/Weighing Analytical->Handling Prep->Handling Decon Decontamination & Waste Disposal Handling->Decon

Workflow for handling 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol based on scale.

Step-by-Step Handling Protocol

Step 1: Environmental Verification

  • Action: Verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor or use a continuous flow indicator (e.g., a Kimwipe strip) to ensure a face velocity of 80–100 feet per minute (fpm).

Step 2: Static Mitigation & Setup

  • Action: Prepare the workspace by removing incompatible materials (e.g., strong oxidizers).

  • Validation: Use anti-static weighing boats and a grounding mat. Causality: Benzimidazole powders accumulate static charge easily; anti-static tools prevent the powder from "jumping" and aerosolizing during transfer.

Step 3: Dispensing

  • Action: Use a PTFE-coated or stainless-steel spatula to transfer the chemical. If handling more than 1 gram, don an N95/P3 respirator prior to opening the container[3].

  • Validation: Weigh the material slowly. Keep the container as close to the weighing boat as physically possible to minimize the drop distance, thereby reducing dust generation.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the immediate work area, balance, and spatulas.

  • Validation: Because the compound is lipophilic, first wipe surfaces with a compatible organic solvent (e.g., dilute isopropanol or ethanol) to dissolve residual chemical, followed by a secondary wipe with standard soap and water to remove the solvent.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Spill_Response Spill Chemical Spill Detected Assess Assess Spill Size & Hazard Level Spill->Assess Minor Minor Spill (<50g) Manage Locally Assess->Minor Manageable Major Major Spill (>50g) Evacuate & Call HazMat Assess->Major Unmanageable Contain Contain with Inert Absorbent (Diatomaceous Earth) Minor->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Clean Wash Area with Soap and Water Collect->Clean

Step-by-step logic for chemical spill assessment and decontamination.

Minor Spill Protocol (< 50g)
  • Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood remains on to capture airborne dust.

  • Contain: Do not use water initially, as water will not dissolve the lipophilic bulk and may spread the powder. Instead, cover the spill with an inert, solid absorbent such as diatomaceous earth or dry sand.

  • Collect: Use non-sparking tools (e.g., a plastic dustpan and brush) to gently sweep up the absorbent-chemical mixture.

  • Dispose: Place the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with an alcohol-based surface cleaner, followed by a thorough wash with detergent and water.

Major Spill Protocol (> 50g)
  • Evacuate: Immediately evacuate the laboratory space.

  • Secure: Close all doors to the laboratory to prevent the migration of chemical dust into public corridors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or the designated Hazardous Materials (HazMat) response team. Do not attempt to clean a major spill without self-contained breathing apparatus (SCBA).

Routine Waste Disposal

All liquid waste containing 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol must be segregated into designated Halogen-Free Organic Waste containers (unless mixed with halogenated solvents during the reaction). Solid waste (contaminated gloves, weighing boats, and Kimwipes) must be disposed of in designated solid hazardous waste bins for high-temperature incineration. Never dispose of benzimidazole derivatives down the drain, as they can be highly toxic to aquatic life [1].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.133 - Eye and face protection. United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory protection. United States Department of Labor. Available at:[Link]

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